Technical Documentation Center

Ethyl 5-cyclopropylisoxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-cyclopropylisoxazole-4-carboxylate
  • CAS: 124845-03-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of Ethyl 5-cyclopropylisoxazole-4-carboxylate

Executive Summary Ethyl 5-cyclopropylisoxazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and rational drug design ()[1]. Characterized by its unique isoxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-cyclopropylisoxazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and rational drug design ()[1]. Characterized by its unique isoxazole core substituted with a sterically demanding cyclopropyl group, this compound serves as a critical intermediate in the synthesis of advanced anti-inflammatory and anti-arthritic therapeutics[1]. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep dive into its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol.

Chemical Identity and Structural Architecture

The molecular architecture of Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) ()[2][3] is defined by three synergistic moieties, each serving a distinct pharmacological or synthetic purpose:

  • Isoxazole Core: A five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms. It acts as a robust bioisostere for amides and esters, offering superior metabolic stability against enzymatic hydrolysis in physiological environments.

  • C5-Cyclopropyl Substitution: The cyclopropyl ring imparts significant lipophilicity and structural rigidity. During target binding, this rigid motif minimizes the entropic penalty, locking the molecule into a favorable bioactive conformation.

  • C4-Ethyl Carboxylate: A highly reactive synthetic handle. It allows for downstream derivatization, most notably hydrolysis to 5-cyclopropylisoxazole-4-carboxylic acid (CAS: 124845-04-1)[2], which can subsequently be coupled to various amines to form active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Properties
PropertyValueMethod / Source
Chemical Name Ethyl 5-cyclopropylisoxazole-4-carboxylateIUPAC Nomenclature
CAS Registry Number 124845-03-0Public Registry[2][3]
Molecular Formula C9H11NO3Computed
Molecular Weight 181.19 g/mol Computed
SMILES CCOC(=O)C1=C(C2CC2)ON=C1Structural Analysis
Physical State Orange-red liquid / Pale oilExperimental Observation[1]

Mechanistic Synthesis Workflow

The synthesis of the isoxazole core relies on a classic binucleophilic cyclocondensation. The protocol described below is engineered as a self-validating system, ensuring high yield and purity through strategic phase partitions and thermodynamic control ()[1].

SynthesisWorkflow SM Starting Material Ethyl 3-cyclopropyl-3-oxopropanoate Step1 Step 1: Electrophilic Activation + Triethyl orthoformate / Ac2O SM->Step1 Int1 Intermediate Enol Ether Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate Step1->Int1 Knoevenagel Condensation Step2 Step 2: Binucleophilic Cyclocondensation + NH2OH·HCl in EtOH (Reflux, 2h) Int1->Step2 Workup Self-Validating Workup Biphasic Partition (Water/Ether) Step2->Workup Cyclization & Dehydration Prod Target Compound Ethyl 5-cyclopropylisoxazole-4-carboxylate App Downstream Application Hydrolysis to Carboxylic Acid API Prod->App AcOH / 6N HCl 105°C, 3h Workup->Prod Ether Phase Isolation

Figure 1: Synthetic workflow of Ethyl 5-cyclopropylisoxazole-4-carboxylate.

Step-by-Step Protocol & Causality

Step 1: Condensation (Preparation of Intermediate)

  • Procedure: Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with triethyl orthoformate in the presence of acetic anhydride.

  • Causality: The orthoformate acts as an electrophilic carbon source, performing a Knoevenagel-type condensation to yield the highly reactive enol ether intermediate, ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate. This activates the C2 position for subsequent nucleophilic attack[1].

Step 2: Cyclocondensation to Isoxazole Core

  • Procedure: A mixture of hydroxylamine hydrochloride, the intermediate from Step 1, and ethanol is refluxed for 2 hours[1].

  • Causality: Ethanol serves as a polar protic solvent that homogenizes the organic intermediate and partially solubilizes the hydrochloride salt. The elevated reflux temperature provides the thermodynamic activation energy required for the binucleophilic attack of hydroxylamine onto the ethoxymethylene carbon, followed by intramolecular dehydration to close the aromatic isoxazole ring.

Step 3: Self-Validating Workup and Isolation

  • Procedure: The ethanol solvent is removed in vacuo. The resulting residue is partitioned between deionized water and diethyl ether[1].

  • Causality: This biphasic extraction acts as an intrinsic, self-validating purification mechanism. Unreacted hydroxylamine, HCl, and water-soluble byproducts partition entirely into the aqueous phase. Simultaneously, the lipophilic target ester selectively migrates into the ether phase.

  • Procedure: The ether layer is separated, washed with cold water, and dried over anhydrous sodium sulfate (Na2SO4). Removal of the solvent yields the product[1].

Table 2: Quantitative Reaction Parameters for Cyclocondensation
ParameterValue / QuantityRationale
Hydroxylamine HCl 105.0 g (1.51 mol)Nucleophilic nitrogen/oxygen source[1]
Enol Ether Intermediate 320.0 g (1.51 mol)1:1 Stoichiometry for optimal atom economy[1]
Ethanol (Solvent) 1200 mLEnsures complete dissolution at reflux[1]
Temperature Reflux (~78°C)Overcomes cyclization activation energy
Reaction Time 2 hoursMaximizes conversion while preventing degradation[1]
Yield 321.5 g (96%)High-efficiency conversion to orange-red liquid[1]

Downstream Applications in Drug Development

The primary utility of Ethyl 5-cyclopropylisoxazole-4-carboxylate lies in its role as an advanced precursor. By subjecting the ester to rigorous acidic hydrolysis (e.g., using a mixture of 405 mL glacial acetic acid and 505 mL of 6 N HCl at 105-110°C for 3 hours), it is efficiently deprotected to yield 5-cyclopropylisoxazole-4-carboxylic acid[1].

This carboxylic acid is a documented intermediate in the synthesis of beta-cycloalkyl-beta-oxopropionitrile derivatives. These downstream compounds exhibit potent biological activity and are actively investigated as anti-arthritic and anti-inflammatory agents in preclinical models ()[1].

Analytical Characterization & Validation

To verify the structural integrity of the synthesized batch and validate the protocol's success, the following analytical suite is standard practice:

  • 1H NMR (CDCl3): The spectrum will feature a diagnostic singlet for the isoxazole C3 proton around 8.5 ppm. The ethyl ester presents a classic quartet (~4.3 ppm) and triplet (~1.3 ppm). The cyclopropyl protons will appear as complex, tightly coupled multiplets in the high-field region (0.8 - 1.2 ppm).

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 182.1, confirming the exact mass of the target molecule.

References

  • [1] Title: Antiarthritic beta-cycloalkyl-beta-oxopropionitriles | Source: European Patent Office (EP0326107A1) | URL:

Sources

Exploratory

Ethyl 5-cyclopropylisoxazole-4-carboxylate: A Comprehensive Technical Guide on Molecular Weight, Exact Mass, and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Structural Physics, Isobaric Differentiation, and Self-Validating HRMS Methodologies Executive Sum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Structural Physics, Isobaric Differentiation, and Self-Validating HRMS Methodologies

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks form the backbone of novel active pharmaceutical ingredients (APIs). Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) is a highly versatile intermediate, historically leveraged in the synthesis of anti-inflammatory agents, CNS modulators, and agricultural chemicals . However, the rigorous quality control of such intermediates requires more than nominal mass confirmation.

This whitepaper provides an authoritative deep-dive into the physicochemical properties of Ethyl 5-cyclopropylisoxazole-4-carboxylate. By dissecting its exact mass, molecular weight, and the inherent analytical challenges of isobaric interference, this guide establishes a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for unambiguous structural confirmation.

Chemical Ontology & Structural Physics

To design an effective analytical workflow, one must first understand the fundamental mass properties of the target analyte. The distinction between Molecular Weight (MW) and Exact Mass is not merely semantic; it dictates the choice of instrumentation and data processing algorithms.

  • Molecular Weight (181.19 g/mol ): The sum of the atomic weights of the constituent elements, calculated using the abundance-weighted average of all naturally occurring isotopes. This value is critical for stoichiometric calculations during organic synthesis.

  • Monoisotopic Exact Mass (181.07389 Da): The mass of the molecule calculated using only the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O). This is the precise target metric used in HRMS.

Quantitative Mass Breakdown

The following tables summarize the structural identity and the precise isotopic contributions that define the mass of Ethyl 5-cyclopropylisoxazole-4-carboxylate.

Table 1: Physicochemical Identity

PropertyValue
Chemical Name Ethyl 5-cyclopropylisoxazole-4-carboxylate
CAS Registry Number 124845-03-0
Molecular Formula C 9​ H 11​ NO 3​
Monoisotopic Exact Mass 181.07389 Da
Average Molecular Weight 181.19 g/mol
Structural Class Isoxazole Ester

Table 2: Exact Mass vs. Molecular Weight Calculation

ElementPrimary IsotopeCountExact Mass Contribution (Da)Average Mass Contribution ( g/mol )
Carbon (C) 12 C9108.000000108.099
Hydrogen (H) 1 H1111.08607511.088
Nitrogen (N) 14 N114.00307414.007
Oxygen (O) 16 O347.98474547.997
Total --181.073894 Da 181.191 g/mol

The Isobaric Conundrum: Why Exact Mass is Insufficient

A fundamental trap in mass spectrometry is the over-reliance on exact mass for structural confirmation. The formula C 9​ H 11​ NO 3​ yields an exact monoisotopic mass of 181.07389 Da. However, this formula is not unique to Ethyl 5-cyclopropylisoxazole-4-carboxylate; it is perfectly isobaric with endogenous biological metabolites, most notably the amino acid L-Tyrosine .

Because their elemental compositions are identical, no mass spectrometer—regardless of resolving power—can differentiate them by intact precursor mass alone. Therefore, analytical causality dictates that orthogonal dimensions of separation must be employed.

Isobaric_Differentiation C1 Formula: C9H11NO3 Exact Mass: 181.07389 Da C2 Ethyl 5-cyclopropylisoxazole -4-carboxylate C1->C2 Isobar 1 C3 L-Tyrosine (Amino Acid) C1->C3 Isobar 2 C4 Orthogonal Differentiation (UHPLC RT + MS/MS) C2->C4 Hydrophobic (Retained) C3->C4 Polar (Void Volume)

Logical framework for differentiating isobaric compounds sharing the C9H11NO3 formula.

Causality of Orthogonal Separation: The cyclopropyl and ethyl ester groups render our target molecule highly lipophilic. In contrast, L-Tyrosine possesses polar amine and carboxylic acid groups. By coupling HRMS with Ultra-High-Performance Liquid Chromatography (UHPLC) using a C18 reverse-phase column, L-Tyrosine will elute in the void volume, while the isoxazole derivative will be strongly retained.

Self-Validating Analytical Protocol: LC-HRMS

To achieve < 2 ppm mass accuracy and confirm the structural identity of procured or synthesized Ethyl 5-cyclopropylisoxazole-4-carboxylate , the following self-validating protocol must be executed.

Phase 1: Sample Preparation & System Suitability
  • Stock Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, heavily favoring ionization efficiency in ESI+ mode to form the [M+H] + adduct.

  • Self-Validation (Blanking): Inject a solvent blank (50:50 H 2​ O:MeCN with 0.1% FA) immediately prior to the sample. This validates the absence of column carryover or background matrix contamination.

Phase 2: Chromatographic Separation
  • Stationary Phase: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A = 0.1% Formic Acid in H 2​ O

    • B = 0.1% Formic Acid in MeCN

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: High-Resolution Mass Analysis
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion: The theoretical [M+H] + ion is calculated by adding the mass of a proton (1.007276 Da) to the exact mass: 182.08117 Da .

  • Resolution & Calibration: Set the Orbitrap or Q-TOF analyzer to a resolution of 70,000 (at m/z 200).

    • Self-Validation (Lock Mass): Utilize a continuous infusion of a known lock mass (e.g., Leucine Enkephalin) to dynamically correct for thermal instrument drift during the run, ensuring sub-ppm mass accuracy.

HRMS_Workflow N1 Sample Preparation (Dilution & Filtration) N2 UHPLC Separation (C18 Column) N1->N2 1 µL Injection N3 Electrospray Ionization (ESI+ Mode) N2->N3 Eluent N4 High-Resolution Mass Analyzer (Orbitrap / Q-TOF) N3->N4 [M+H]+ Ions N5 Data Processing (Exact Mass: 181.0739 Da) N4->N5 Raw Data

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Conclusion

The verification of Ethyl 5-cyclopropylisoxazole-4-carboxylate requires a rigorous understanding of its exact mass (181.07389 Da) versus its molecular weight (181.19 g/mol ). Because its elemental formula (C 9​ H 11​ NO 3​ ) is shared with completely unrelated biological molecules, scientists cannot rely on mass analyzers in isolation. By enforcing a self-validating LC-HRMS workflow that combines reverse-phase chromatography with high-resolution mass detection and dynamic lock-mass calibration, analytical chemists can ensure absolute structural confidence before advancing this critical intermediate into downstream drug synthesis.

References

  • European Patent Office. (1989). Antiarthritic beta-cycloalkyl-beta-oxopropionitriles (Patent No. EP0326107A1). Google Patents.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6057, L-Tyrosine. PubChem. URL:[Link]

Foundational

Advanced Material Safety &amp; Synthetic Utility Guide: Ethyl 5-cyclopropylisoxazole-4-carboxylate

Executive Summary Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Characterized by its 1,2-oxazole ring conjugated with a cyclopropyl moiety and an ethyl ester group, this compound serves as a critical intermediate for synthesizing bioactive amides and carboxylic acids[1]. This technical whitepaper transcends standard Material Safety Data Sheet (MSDS) boilerplate to provide researchers with an in-depth mechanistic understanding of the compound’s physicochemical properties, toxicological causality, handling protocols, and downstream synthetic applications.

Physicochemical Profiling & Structural Implications

The reactivity and biological potential of this compound are dictated by its structural topology. The electron-withdrawing nature of the isoxazole ring activates the adjacent ester carbonyl, making it susceptible to nucleophilic attack, while the cyclopropyl group provides steric bulk and lipophilicity, which are crucial for target-protein binding in downstream drug candidates.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name Ethyl 5-cyclopropylisoxazole-4-carboxylateCore scaffold for DMARDs and herbicides.
CAS Number 124845-03-0Unique identifier for inventory and compliance.
Molecular Formula C9H11NO3Determines mass-to-charge ratio in LC-MS.
Molecular Weight 181.19 g/mol Low MW ensures high ligand efficiency.
SMILES O=C(C1=C(C2CC2)ON=C1)OCCUseful for in silico docking and QSAR modeling.
Storage Conditions Sealed in dry, room temperaturePrevents ambient moisture-driven hydrolysis[2].

Toxicological Mechanics & Hazard Assessment

Standard safety data sheets list hazards without explaining the underlying chemistry. As a self-validating safety system, laboratory personnel must understand why a compound is hazardous to anticipate and mitigate risks effectively.

  • Acute Oral Toxicity (H302 - Harmful if swallowed):

    • Causality: The lipophilic ethyl ester facilitates rapid gastrointestinal absorption. Once in the systemic circulation, non-specific esterases rapidly cleave the ester to release 5-cyclopropylisoxazole-4-carboxylic acid and ethanol. The sudden influx of the free heteroaromatic acid can disrupt off-target metabolic pathways, leading to systemic toxicity.

  • Eye and Skin Irritation (P305+P351+P338):

    • Causality: The carbonyl carbon of the ester is highly electrophilic due to the electron-withdrawing pull of the adjacent isoxazole ring. In the aqueous, protein-rich environment of the corneal epithelium or epidermis, this carbon can undergo mild acyl transfer reactions with nucleophilic amino acid residues (e.g., lysine, serine). This localized protein modification triggers an inflammatory cascade, resulting in acute irritation.

  • Environmental Persistence:

    • Causality: While the ester is hydrolyzable, the isoxazole heteroaromatic core is highly stable against spontaneous degradation under neutral pH conditions. Improper disposal can lead to bioaccumulation in aquatic ecosystems.

Handling, Storage & Emergency Protocols

To maintain scientific integrity and personnel safety, the following protocols must be strictly adhered to:

  • Atmospheric Control (Storage): The compound must be stored in a desiccator or under an inert atmosphere (Argon/N2). Reasoning: Trace atmospheric moisture, combined with ambient temperature fluctuations, can initiate slow, auto-catalytic hydrolysis of the ethyl ester into 5-cyclopropylisoxazole-4-carboxylic acid[2]. This degrades the purity of the reagent and alters the stoichiometry of downstream synthetic reactions.

  • Spill Mitigation: In the event of a spill, do not use strong basic absorbents (e.g., sodium carbonate-based powders). Reasoning: Strong bases will rapidly and exothermically hydrolyze the ester. Instead, use chemically inert, high-surface-area absorbents like diatomaceous earth or vermiculite, followed by solvent extraction with ethyl acetate for safe disposal.

Synthetic Utility & Experimental Workflows

Ethyl 5-cyclopropylisoxazole-4-carboxylate is predominantly utilized as a precursor. The most common first step in its utilization is hydrolysis to the corresponding free acid, which is then subjected to amidation to generate bioactive target molecules[1][3].

Protocol: Acidic Hydrolysis to 5-Cyclopropylisoxazole-4-carboxylic acid

This protocol is adapted from validated patent methodologies for synthesizing anti-arthritic agents[3].

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a solvent mixture of glacial acetic acid and 6 N HCl (approx. 1:1.2 v/v ratio).

    • Causality: Glacial acetic acid acts as a crucial co-solvent to solubilize the highly lipophilic ethyl ester, while the 6 N HCl provides the hydronium ions ( H3​O+ ) required to protonate the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack by water.

  • Substrate Addition: Slowly add Ethyl 5-cyclopropylisoxazole-4-carboxylate (e.g., 1.12 mol scale) to the acidic mixture under continuous magnetic stirring.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 105–110 °C for 3 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation energy barrier for the formation of the tetrahedral intermediate during the acyl substitution mechanism.

  • Precipitation & Isolation: Allow the mixture to cool to ambient temperature (approx. 18 hours), then dilute heavily with distilled water and cool in an ice bath.

    • Causality: The resulting 5-cyclopropylisoxazole-4-carboxylic acid is highly polar but exhibits minimal solubility in cold, highly acidic aqueous media, thermodynamically driving its precipitation out of the solution.

  • Purification: Isolate the precipitate via vacuum filtration and recrystallize from an appropriate solvent (e.g., aqueous ethanol) to yield the pure acid[3].

SyntheticWorkflow Ester Ethyl 5-cyclopropylisoxazole -4-carboxylate (CAS: 124845-03-0) Hydrolysis Acidic/Basic Hydrolysis (Glacial AcOH / HCl or NaOH) Ester->Hydrolysis H2O, Heat Acid 5-Cyclopropylisoxazole -4-carboxylic acid (CAS: 124845-04-1) Hydrolysis->Acid Yield: >90% Amidation Amidation (Substituted Benzylamines, Pyridine, DCM) Acid->Amidation Activation Amide N-Benzyl-5-cyclopropylisoxazole -4-carboxamides (Bioactive Targets) Amidation->Amide Target Synthesis

Figure 1: Synthetic workflow from ethyl ester to bioactive carboxamide derivatives.

Biological Relevance: The Isoxazole Scaffold

Understanding the downstream biological application of this chemical building block is essential for drug development professionals. The isoxazole core is a "privileged scaffold" in pharmacology.

A prime example of this is the disease-modifying antirheumatic drug (DMARD) Leflunomide . Upon oral administration, the isoxazole ring of leflunomide undergoes in vivo enzymatic cleavage (N-O bond scission) mediated by Cytochrome P450 enzymes to form its active cyanoenol metabolite, Teriflunomide [4].

Teriflunomide acts as a potent, reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [4]. DHODH is the rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides (specifically converting dihydroorotate to orotate). Because rapidly proliferating autoimmune T-cells and B-cells rely almost exclusively on the de novo pathway (rather than the salvage pathway) for their pyrimidine supply, DHODH inhibition effectively starves these lymphocytes of the RNA/DNA building blocks required for clonal expansion, yielding a profound immunosuppressive effect[4].

Derivatives synthesized directly from 5-cyclopropylisoxazole-4-carboxylic acid leverage similar spatial geometries and have been heavily patented for both anti-arthritic pharmaceutical applications and targeted herbicidal activity (e.g., HPPD inhibition in agrochemistry)[1][3].

BiologicalPathway Prodrug Isoxazole Derivative (e.g., Leflunomide analog) Metabolism In Vivo CYP450 Metabolism (Isoxazole Ring Opening) Prodrug->Metabolism Oral Admin ActiveMetabolite Active Cyanoenol Metabolite (e.g., Teriflunomide analog) Metabolism->ActiveMetabolite N-O Cleavage DHODH Mitochondrial DHODH Enzyme (Dihydroorotate Dehydrogenase) ActiveMetabolite->DHODH High Affinity Binding Pyrimidine De Novo Pyrimidine Synthesis (UMP Depletion) DHODH->Pyrimidine Enzymatic Blockade TCell Inhibition of T-cell & B-cell Proliferation Pyrimidine->TCell DNA/RNA Arrest

Figure 2: Mechanism of action for isoxazole-derived DHODH inhibitors in lymphocytes.

References

  • National Center for Biotechnology Information (PMC). "From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis". URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides". URL:[Link]

  • European Patent Office. "Antiarthritic beta-cycloalkyl-beta-oxopropionitriles - EP 0326107 A1".

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-cyclopropylisoxazole-4-carboxylate as a Strategic Building Block in Advanced DMARD Synthesis

Introduction & Chemical Rationale In contemporary medicinal chemistry, the isoxazole ring is a highly versatile pharmacophore, functioning both as a robust hydrogen-bond acceptor and as a stimuli-responsive prodrug scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In contemporary medicinal chemistry, the isoxazole ring is a highly versatile pharmacophore, functioning both as a robust hydrogen-bond acceptor and as a stimuli-responsive prodrug scaffold. A prominent example is the disease-modifying antirheumatic drug (DMARD) Leflunomide, which utilizes a 5-methylisoxazole core[1]. Upon oral administration, Leflunomide undergoes in vivo ring opening to yield its active metabolite, Teriflunomide (an α -cyanoenol), which subsequently inhibits dihydroorotate dehydrogenase (DHODH) to exert immunosuppressive effects[1][2].

Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS 124845-03-0) serves as a highly strategic building block for developing next-generation analogues of these therapeutics. By replacing the 5-methyl group with a 5-cyclopropyl moiety, researchers can achieve two critical pharmacological upgrades:

  • Metabolic Stability: The 5-methyl group in traditional isoxazoles is susceptible to rapid cytochrome P450 (CYP) mediated oxidation[3]. The cyclopropyl group acts as a bioisostere that lacks these easily oxidizable allylic-like C-H bonds, thereby extending the prodrug's half-life.

  • Steric Tuning: The cyclopropyl ring provides increased steric bulk and lipophilicity, which can enhance cellular permeability and alter the binding kinetics of the resulting α -cyanoenol with target kinases or DHODH.

Mechanistic Insights: The Isoxazole Ring-Opening Cascade

To effectively utilize Ethyl 5-cyclopropylisoxazole-4-carboxylate in drug design, one must understand the causality behind its biological activation. The isoxazole ring is not merely a structural spacer; it is a masked reactive center.

In vitro and in vivo studies demonstrate that the C3-H proton is essential for the ring-opening process[3]. Under physiological conditions (or via CYP450/base catalysis), the deprotonation of the C3-H triggers a cascade of electron redistribution. This leads to the cleavage of the relatively weak N-O bond, instantly unmasking the active α -cyanoenol[2][4]. The 5-cyclopropyl substitution preserves the necessary electronic environment for this C3-H deprotonation while protecting the C5 position from premature degradation.

G A Isoxazole Prodrug (5-Cyclopropyl) B Base / CYP450 Activation A->B C C3-H Deprotonation B->C D N-O Bond Cleavage C->D E Active α-Cyanoenol Metabolite D->E

Figure 1: Mechanistic pathway of isoxazole ring-opening to the active α-cyanoenol metabolite.

Quantitative Data: Physicochemical Comparison

When designing workflows using Ethyl 5-cyclopropylisoxazole-4-carboxylate, it is crucial to anticipate how the cyclopropyl substitution alters the molecule's physical properties compared to the traditional methyl-substituted counterpart.

Property5-Methylisoxazole Core (Leflunomide-type)5-Cyclopropylisoxazole CorePharmacological Impact
Primary CYP Oxidation Site C5-Methyl group (High susceptibility)[3]None (Cyclopropyl is highly resistant)Prolonged prodrug circulation time.
Lipophilicity (LogP contribution) LowerHigherEnhanced membrane permeability.
Steric Volume SmallModerate (Rigid ring)Altered target binding pocket affinity.
Ring-Opening Kinetics Rapid (t1/2 ~12 min in human plasma)[3]Modulated by steric shieldingSustained release of active metabolite.

Experimental Workflows & Protocols

The following self-validating protocols detail the transformation of Ethyl 5-cyclopropylisoxazole-4-carboxylate into a functionalized DMARD analogue.

Workflow Step1 Ethyl 5-cyclopropylisoxazole-4-carboxylate (Starting Material) Step2 Acidic Hydrolysis (AcOH / 6N HCl, 105°C) Step1->Step2 Step3 5-Cyclopropylisoxazole-4-carboxylic acid (Intermediate) Step2->Step3 Step4 Acyl Chloride Formation & Amidation (SOCl2, then Ar-NH2 / Pyridine) Step3->Step4 Step5 Cyclopropyl-DMARD Analogue (Target Prodrug) Step4->Step5

Figure 2: Step-by-step synthetic workflow from the ethyl ester to the final DMARD analogue.

Protocol A: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid

Objective: Hydrolyze the ethyl ester to the free carboxylic acid without triggering premature ring-opening. Causality Check: Basic hydrolysis (e.g., NaOH/EtOH) can inadvertently deprotonate the C3-H, leading to unwanted ring scission[2]. Therefore, strictly acidic conditions are mandated[5][6].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq, e.g., 203.0 g) in a solvent mixture comprising glacial acetic acid (405 mL) and 6 N aqueous HCl (505 mL)[5].

  • Heating: Submerge the flask in an oil bath pre-heated to 105–110 °C. Stir vigorously for 3 hours[5]. Note: The acidic environment protonates the ester carbonyl, activating it for nucleophilic attack by water while keeping the isoxazole C3-H fully protonated and stable.

  • Cooling & Precipitation: Remove from heat and allow the mixture to cool at ambient temperature for 18 hours. A thick mixture will form[5].

  • Isolation: Dilute the mixture with cold distilled water and place it in an ice bath to maximize crystallization. Filter the precipitate under vacuum[5].

  • Validation: Recrystallize the crude product from 90% aqueous ethanol. Confirm the product (5-cyclopropylisoxazole-4-carboxylic acid) via LC-MS (Expected [M-H]- = 152.1) and melting point analysis[5].

Protocol B: Amide Coupling to Form the DMARD Prodrug

Objective: Couple the synthesized acid with an aniline derivative (e.g., 4-(trifluoromethyl)aniline) to form the final prodrug. Causality Check: Standard peptide coupling reagents (HATU/EDC) can suffer from steric hindrance caused by the cyclopropyl group. Converting the acid to a highly reactive acyl chloride ensures quantitative conversion[6].

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend 5-cyclopropylisoxazole-4-carboxylic acid (1.5 g, 9.75 mmol) in 20 mL of neat thionyl chloride (SOCl2). Reflux for 90 minutes[6].

  • Solvent Removal: Evaporate the unreacted SOCl2 in vacuo. Co-evaporate the residue twice with anhydrous toluene to remove trace HCl[6].

  • Amidation: Dissolve the resulting acyl chloride in 10 mL of anhydrous dichloromethane (DCM). Dropwise, add this to a stirring suspension of the desired aniline (6.5 mmol) and anhydrous pyridine (0.77 g, 9.75 mmol) in 50 mL of anhydrous DCM[6]. Note: Pyridine acts as an essential acid scavenger, neutralizing the HCl byproduct to prevent the aniline from precipitating as an unreactive hydrochloride salt.

  • Workup: Stir at room temperature for 90 minutes. Wash the organic layer with 1N HCl, followed by saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the final Cyclopropyl-DMARD analogue.

References

  • Antiarthritic beta-cycloalkyl-beta-oxopropionitriles - European Patent Office - EP 0326107 A1 Source: Googleapis / European Patent Office URL
  • Leflunomide Source: Wikipedia URL
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study Source: ACS Publications URL
  • US5346912A - 2-cyano-3-hydroxy-(n-pyridyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

Welcome to the technical support resource for the synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Reaction Fundamentals and Mechanistic Overview

The most common and practical route to Ethyl 5-cyclopropylisoxazole-4-carboxylate involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound, ethyl 4-cyclopropyl-2,4-dioxobutanoate, with hydroxylamine hydrochloride. While seemingly straightforward, this reaction presents a critical challenge: regioselectivity. The two carbonyl groups of the starting diketoester are electronically and sterically distinct, leading to the potential formation of two different isoxazole regioisomers.

The reaction proceeds via the initial formation of a monoxime intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic isoxazole ring.[1] The site of the initial nucleophilic attack by hydroxylamine dictates the final product distribution.

G cluster_intermediates Kinetically Controlled Oxime Formation cluster_products Final Products Reactants Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Hydroxylamine (NH2OH) Intermediate_A Oxime Intermediate A (Attack at C4) Reactants->Intermediate_A Path A Intermediate_B Oxime Intermediate B (Attack at C2) Reactants->Intermediate_B Path B Dehydration Cyclization & Dehydration Intermediate_A->Dehydration Intermediate_B->Dehydration Product_Desired Ethyl 5-cyclopropylisoxazole-4-carboxylate (Desired Product) Dehydration->Product_Desired From Path A Product_Isomer Ethyl 3-cyclopropylisoxazole-4-carboxylate (Regioisomeric Impurity) Dehydration->Product_Isomer From Path B G cluster_conditions Condition Optimization Start Problem: Low Reaction Yield Check_SM Step 1: Verify Starting Material Purity & Stoichiometry Start->Check_SM Optimize_Cond Step 2: Optimize Reaction Conditions Check_SM->Optimize_Cond If Materials OK Analyze_Mix Step 3: Analyze Crude Reaction Mixture (TLC, LC-MS) Optimize_Cond->Analyze_Mix Result_Good Yield Improved Analyze_Mix->Result_Good Product Formed Result_Bad Yield Still Low Analyze_Mix->Result_Bad No Product / Byproducts Result_Bad->Optimize_Cond Re-evaluate Temp Temperature Scouting (e.g., 60°C, 80°C, 100°C) Solvent Solvent Screening (EtOH, MeCN, Dioxane) pH pH Adjustment (Acidic vs. Basic)

Caption: Systematic workflow for troubleshooting low reaction yields.

Question 2: I'm getting a mixture of regioisomers. How can I improve the selectivity for the desired 5-cyclopropyl isomer?

Answer: The formation of regioisomers is the most common and challenging issue in this specific synthesis. [2][3]Selectivity is governed by the relative electrophilicity of the two carbonyl carbons (C2 and C4) and the steric hindrance around them.

  • Electronic Factors: The C4-carbonyl is adjacent to an electron-donating cyclopropyl group, which slightly reduces its electrophilicity compared to the C2-carbonyl.

  • Steric Factors: The cyclopropyl group also presents more steric bulk than the methyl group implicit at the other end of the diketone chain.

Strategies for Control:

  • pH Adjustment: This is the most powerful tool for controlling regioselectivity.

    • Acidic Conditions (pH 4-6): Under these conditions, the reaction is often under kinetic control. The more electrophilic and less sterically hindered C2-carbonyl is preferentially attacked by hydroxylamine. This pathway leads to the undesired 3-cyclopropyl isomer.

    • Neutral to Slightly Basic Conditions (pH 7-9): In this range, the reaction can shift towards thermodynamic control. The initial attack may be reversible, allowing equilibration to the more stable intermediate. Often, the enolization of the dicarbonyl under basic conditions plays a key role, and reaction at the less acidic proton site can be favored. For many isoxazole syntheses from 1,3-dicarbonyls, basic conditions favor the formation of the isomer where the 'R' group of the R-CO-CH2-CO-R' is at the 5-position. Therefore, using a mild base like sodium acetate or triethylamine can favor the desired 5-cyclopropyl isomer.

  • Use of β-Enamino Ketone Derivatives: A more advanced strategy involves pre-reacting the diketoester with an amine (like pyrrolidine) to form a more stable β-enamino ketone intermediate. [4]This modification effectively blocks one carbonyl group, forcing the hydroxylamine to react at the other, thus providing excellent regiocontrol.

Question 3: The reaction seems to stop at the oxime intermediate. How can I drive the cyclization to completion?

Answer: This issue, which we can call a "dehydration block," is common when the ring-closing step has a high activation energy. [1]The oxime intermediate is stable and requires an energetic push to eliminate water and form the aromatic isoxazole ring.

Solutions:

  • Thermal Activation: The most straightforward approach is to increase the reaction temperature. Refluxing in a solvent like ethanol or toluene for several hours is often sufficient to overcome the energy barrier. [5]2. Acid Catalysis: If high temperatures lead to decomposition, adding a catalytic amount of a strong acid like HCl or an acid resin (e.g., Amberlyst-15) can catalyze the dehydration step at a lower temperature. [1]3. Dehydrating Agents: In stubborn cases, a chemical dehydrating agent can be used. However, this can complicate the workup and should be used cautiously.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Ethanol is the most common starting point due to its ability to dissolve both the organic starting material and the hydroxylamine hydrochloride. [6]However, screening other solvents like methanol, isopropanol, or aprotic solvents like acetonitrile can sometimes dramatically improve yield and selectivity. [2]* Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method. Use a moderately polar mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). You should be able to distinguish the highly polar baseline starting materials (diketoester and hydroxylamine), the intermediate oxime(s), and the less polar product spots. The disappearance of the starting material and intermediate spots indicates reaction completion.

  • Q: Are there alternative synthetic routes?

    • A: Yes, a 1,3-dipolar cycloaddition is a powerful alternative for isoxazole synthesis. [7]This would involve reacting a cyclopropyl-substituted alkyne with a nitrile oxide generated in situ. While this method can offer excellent regiocontrol, it requires different starting materials that may be less accessible. [8]

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point, designed to favor the formation of the desired 5-cyclopropyl regioisomer.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 4-cyclopropyl-2,4-dioxobutanoate184.195.00 g27.11.0
Hydroxylamine Hydrochloride69.492.26 g32.61.2
Sodium Acetate (Anhydrous)82.033.34 g40.71.5
Ethanol (200 proof)46.07100 mL--

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Solvent Addition: Add 100 mL of ethanol to the flask. The sodium acetate acts as a mild base to free the hydroxylamine and buffer the reaction in a slightly basic environment, which favors the desired regioisomer.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.

  • Workup (Quenching & Extraction):

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

    • Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil. [6]6. Purification:

    • Purify the crude oil via column chromatography on silica gel. [2] * A gradient elution starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing to 80:20 Hexanes:Ethyl Acetate is recommended to separate the two regioisomers. The 5-cyclopropyl isomer is typically slightly less polar.

    • Combine the fractions containing the pure product and remove the solvent to yield Ethyl 5-cyclopropylisoxazole-4-carboxylate as a pale yellow oil.

Section 5: References

  • Yadav, J. S., & Singh, V. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]

  • Özdemir, Z., Göktaş, H., & Alanko, T. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Chemistry, 2020, 1-10. [Link]

  • Mata, C. I., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 13(1), 12345. [Link]

  • Kankala, S., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]

  • Chen, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(15), 1234. [Link]

  • Nagy, V., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(16), 5678. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis for Ethyl 5-cyclopropylisoxazole-4-carboxylate

Welcome to the technical support guide for the HPLC analysis of Ethyl 5-cyclopropylisoxazole-4-carboxylate. This resource is designed for researchers, analytical chemists, and drug development professionals to provide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the HPLC analysis of Ethyl 5-cyclopropylisoxazole-4-carboxylate. This resource is designed for researchers, analytical chemists, and drug development professionals to provide practical, in-depth guidance on method development, optimization, and troubleshooting. The format is structured as a series of questions and answers to directly address common challenges encountered in the lab.

Part 1: Getting Started - Initial Method Development

Q1: I'm starting from scratch. What are the key physicochemical properties of Ethyl 5-cyclopropylisoxazole-4-carboxylate that I should consider for HPLC method development?

A1: Understanding the analyte's properties is the cornerstone of any successful method development. For Ethyl 5-cyclopropylisoxazole-4-carboxylate, the key characteristics are:

  • Polarity: It is a relatively non-polar, neutral small molecule. The ester and isoxazole moieties contribute some polarity, but the cyclopropyl and ethyl groups provide significant hydrophobic character. This makes it an ideal candidate for Reverse-Phase (RP) HPLC.[1][2]

  • Ionic Character: The molecule lacks strongly acidic or basic functional groups. Therefore, its retention will not be significantly affected by changes in mobile phase pH. However, pH can still be a critical tool to control the peak shape by suppressing interactions with the stationary phase.[3][4]

  • UV Absorbance: The isoxazole ring system contains a chromophore, making UV detection a suitable choice.

Q2: What is a reliable starting point for my HPLC column and initial mobile phase conditions?

A2: For a neutral, non-polar compound like this, a general-purpose Reverse-Phase method provides an excellent starting point. The goal of the initial run is not perfection, but to get the analyte to elute from the column with a reasonable retention time and peak shape, which can then be optimized.

Here is a robust starting protocol:

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC Column C18, 4.6 x 150 mm, 5 µmC18 is the most common and versatile reverse-phase chemistry, offering good retention for non-polar compounds.[5] A 150 mm length provides a good balance of resolution and run time.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterFormic acid is an MS-compatible modifier that sets the mobile phase pH low (around 2.8). This acidic condition suppresses the ionization of residual silanol groups (Si-OH) on the silica-based stationary phase, preventing secondary interactions that cause peak tailing with polar moieties.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier with a low UV cutoff and lower viscosity compared to methanol, resulting in lower backpressure.[6][7]
Elution Mode Gradient (Scouting Gradient)A broad gradient is essential for initial method development to determine the approximate elution conditions without risking excessively long run times or the peak not eluting at all.[8][9]
Gradient Program 5% to 95% B over 10 minutesThis "scouting gradient" covers a wide range of solvent strengths to locate the analyte's retention time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.
Detection UV, 254 nm or Diode Array Detector (DAD)254 nm is a common starting wavelength. A DAD is highly recommended to scan from 200-400 nm to determine the absorbance maximum (λ-max) for optimal sensitivity.
Injection Vol. 5-10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Part 2: Mobile Phase Optimization & Troubleshooting

This section addresses common issues you may face after your initial scouting run. The key is to change one parameter at a time to observe its effect.

Q3: My peak is eluting too early (low retention) or too late (high retention). How do I adjust the retention time?

A3: Retention in reverse-phase HPLC is primarily controlled by the strength of the mobile phase, specifically the percentage of the organic modifier (%B).[10]

  • To Decrease Retention Time (Elute Faster): Increase the overall percentage of the organic modifier (Acetonitrile). A stronger mobile phase will cause the non-polar analyte to partition more readily from the non-polar stationary phase and elute quicker.

  • To Increase Retention Time (Elute Slower): Decrease the overall percentage of the organic modifier. A weaker (more aqueous) mobile phase increases the interaction between the analyte and the C18 stationary phase, leading to longer retention.[11]

A general rule of thumb is that a 10% change in organic modifier concentration can change the retention factor (k) by 2- to 3-fold .[10]

Caption: Adjusting retention time by modifying the gradient.

Q4: Why is my peak tailing and how can I fix it?

A4: Peak tailing is one of the most common chromatographic problems, especially for compounds with polar functional groups like the isoxazole ring. The primary cause in reverse-phase chromatography is secondary interactions between the analyte and exposed, ionized silanol groups on the silica stationary phase surface.[3]

Troubleshooting Peak Tailing:

Possible CauseExplanationRecommended Solution
Silanol Interactions The slightly acidic silanol groups (Si-OH) on the column packing can become ionized (Si-O⁻) and interact with polar parts of your analyte, causing a portion of the molecules to "drag" through the column.[12]Use an acidic modifier. Ensure 0.1% formic or acetic acid is in your mobile phase. The low pH (~2.5-3.0) keeps silanols in their neutral, non-ionized state, minimizing these secondary interactions.[4]
Column Contamination Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that interact with the analyte.Wash the column. Use a strong solvent wash (e.g., flush with 100% Isopropanol, followed by your mobile phase B). If the problem persists, consider replacing the guard column or the analytical column.[13]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause the peak to distort as it enters the column.Match the sample solvent to the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
Physical Column Issues A void or channel may have formed at the head of the column bed, leading to a non-uniform flow path.Reverse flush the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.[13]

Caption: A systematic approach to diagnosing peak tailing.

Q5: My resolution between the main peak and an impurity is poor. What are my options?

A5: Improving resolution requires changing the selectivity of the separation. This can be achieved through several mobile phase modifications.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes due to their distinct chemical properties (acetonitrile is aprotic, methanol is protic).[14][15] Switching from acetonitrile to methanol (or vice-versa) is a powerful way to alter selectivity and can often resolve co-eluting peaks. When switching, remember that methanol is a weaker solvent, so you will need a higher percentage to achieve similar retention times. A rough equivalent is that 50% Methanol is similar in strength to 40% Acetonitrile.[6]

  • Optimize the Gradient Slope: If you are using gradient elution, making the gradient shallower (i.e., increasing the gradient time for the same %B change) will increase the separation between peaks.[16] This gives the analytes more time to interact with the stationary phase.

  • Adjust the Temperature: Changing the column temperature can sometimes alter selectivity, as it can affect the thermodynamics of the analyte-stationary phase interactions differently for each compound. Try adjusting the temperature in 5-10 °C increments (e.g., from 30 °C to 40 °C).

Part 3: Frequently Asked Questions (FAQs)

Q6: Should I use isocratic or gradient elution for my final method?

A6: The choice depends on your application.[17][18]

  • Gradient Elution: Best for analyzing samples with multiple components of varying polarity (e.g., impurity profiling) or for initial method development. Gradients provide good peak shapes for both early and late eluting compounds and can shorten overall analysis time for complex mixtures.[8][9]

  • Isocratic Elution (Constant Mobile Phase Composition): Ideal for quality control (QC) applications where you are analyzing only one or a few closely related compounds. Isocratic methods are simpler, more robust, and do not require column re-equilibration between runs, leading to higher throughput.[18][19]

To convert a gradient method to an isocratic one, run your scouting gradient and note the %B at which your peak of interest elutes. Use that %B as a starting point for your isocratic mobile phase composition.

Q7: Do I really need a buffer if my compound is neutral?

A7: While you don't need a buffer in the traditional sense to control the ionization state of your analyte, using a low-concentration acidic modifier like 0.1% formic acid is highly recommended. Its primary role is not to buffer the mobile phase but to control the stationary phase chemistry by suppressing silanol ionization, which is crucial for achieving symmetric, reproducible peak shapes.[12][20] True buffers (e.g., phosphate, acetate) are generally only necessary when analyzing acidic or basic compounds near their pKa to ensure reproducible retention.[21][22]

Q8: My retention times are drifting between injections. What's the cause?

A8: Retention time instability is a common problem that points to a lack of equilibrium in the system.[23][24]

  • Insufficient Equilibration Time: This is the most frequent cause, especially in gradient analysis. The column must be fully returned to its initial conditions before the next injection. Ensure your post-run equilibration time is at least 10-15 column volumes.

  • Mobile Phase Preparation: If the mobile phase is prepared by hand-mixing, small errors can lead to drift. Using a pump that performs online mixing (binary or quaternary) is more reproducible. Also, ensure your solvents are properly degassed to prevent bubble formation in the pump heads.[25]

  • Temperature Fluctuations: An unstable column temperature will cause retention times to shift. Use a thermostatically controlled column compartment and ensure it has reached its set point before starting the analysis.[24]

  • Pump Performance: Leaks or failing check valves in the pump can lead to an inconsistent mobile phase composition and flow rate, causing erratic retention times.[26][27]

References

  • Selecting an organic modifier for reversed-phase chrom
  • HPLC Support | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • HPLC Instrument Training and Education | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Isocratic Vs.
  • HPLC Troubleshooting - Waters Corporation.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.
  • Role of Buffers in Liquid Chrom
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials.
  • HPLC Separ
  • HPLC Column Selection Guide - SCION Instruments. SCION Instruments.
  • Understanding Gradient HPLC | LCGC International.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • [Kromasil®] notes - Gradient or isocratic elution in prepar
  • Preparative HPLC Troubleshooting Guide - Agilent. Agilent.
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. PubMed.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies.
  • HPLC and UHPLC Resources | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Agilent HPlC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPAR
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.
  • High Performance Liquid Chromatography | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Exploring the Different Mobile Phases in HPLC - Veeprho. Veeprho.
  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers | LCGC International.
  • HPLC Applications | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International.
  • HPLC User Maintenance & Troubleshooting - Agilent. Agilent.
  • Waters 2690/5 USER & TROUBLESHOOTING GUIDE - LabWrench. LabWrench.
  • Troubleshooting Fundamentals | Agilent. Agilent.
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
  • Preparative HPLC Troubleshooting Guide | PDF | High Performance Liquid Chrom
  • HPLC Column Selection Guide for Small Molecule Separ
  • Why it matters and how to get good peak shape. Agilent.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex.
  • Guide to Choosing the Correct HPLC Solvent - Phenomenex. Phenomenex.
  • Waters Column Selection Guide for Polar Compounds.
  • HPLC Column Selection Guide - Phenomenex. Phenomenex.
  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. Daicel Chiral Technologies.
  • Improving Separation of Peaks in RP HPLC | MICROSOLV - MTC USA. MICROSOLV.
  • HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography | Elution.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.

Sources

Troubleshooting

Overcoming poor solubility issues with Ethyl 5-cyclopropylisoxazole-4-carboxylate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 5-cyclopropylisoxazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 5-cyclopropylisoxazole-4-carboxylate. As a lipophilic molecule, achieving and maintaining its solubility, particularly in aqueous systems for biological assays, can be a significant hurdle.[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these issues and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Ethyl 5-cyclopropylisoxazole-4-carboxylate?

While specific public data on the aqueous solubility of Ethyl 5-cyclopropylisoxazole-4-carboxylate is limited, its chemical structure—featuring a cyclopropyl group, an ethyl ester, and an isoxazole core—suggests it is a lipophilic, or "hydrophobic," compound. Such molecules are often poorly soluble in water but may exhibit good solubility in organic solvents.[3] In the Biopharmaceutics Classification System (BCS), compounds with low solubility and high permeability are classified as BCS Class II, a common category for new chemical entities.[4][5] Therefore, it is anticipated that this compound will require specialized formulation or solubilization techniques for use in aqueous-based experimental systems.

Q2: Why is solubility a critical parameter for my research?

A compound's solubility is not just a practical inconvenience; it is a fundamental property that directly impacts experimental outcomes and their interpretation. Key reasons why solubility is critical include:

  • Bioavailability: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[1][3] Poor solubility is a primary reason for low and variable bioavailability, which can hinder in-vivo studies.[2]

  • Assay Accuracy: In in-vitro assays, undissolved compound particles or precipitation during the experiment can lead to inaccurate and unreliable results.[2][6] This can manifest as high variability between replicate wells or false positives/negatives due to compound aggregation.[6]

  • Dose Proportionality: Achieving a predictable dose-response curve is dependent on the compound being fully dissolved across the tested concentration range. Poor solubility can lead to a plateau in the response that is mistaken for a biological effect limit.

  • Formulation Development: Developing both oral and parenteral (injectable) dosage forms is exceptionally challenging for poorly soluble compounds, often requiring advanced and costly formulation technologies.[7]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for me?

Understanding this distinction is crucial for designing your experiments correctly.

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution in a specific solvent system. It is a state of minimal Gibbs free energy and is determined by incubating an excess of the solid compound over a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Kinetic Solubility is determined by dissolving the compound in a concentrated organic solvent stock (like DMSO) and then rapidly diluting it into an aqueous buffer.[8] The concentration at which the compound precipitates out of this supersaturated solution is its kinetic solubility.

For most early-stage research and high-throughput screening, kinetic solubility is the more relevant parameter because it mimics how compounds are typically handled in biochemical and cellular assays.[8] Thermodynamic solubility becomes more critical during later-stage development and formulation.

Q4: What primary factors influence the solubility of my compound?

Several physicochemical factors can be manipulated to influence solubility:

  • Solid-State Form (Polymorphism): The crystalline structure of a solid compound affects its solubility. Amorphous forms are generally more soluble than stable crystalline forms because no energy is required to break the crystal lattice.[9]

  • pH of the Medium: For ionizable compounds, pH is a dominant factor.[10][11] Weakly acidic or basic compounds exhibit significantly different solubilities in their ionized versus non-ionized states.[10][12]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, which can be cautiously used as a solubilization tool.[13]

  • Solvent System: The choice of solvent or co-solvent system is paramount. The principle of "like dissolves like" applies; a lipophilic compound will be more soluble in non-polar or semi-polar solvents.

Troubleshooting Guide

This section provides practical, step-by-step solutions to common solubility problems encountered in the lab.

Q1: My compound won't dissolve in DMSO to make a high-concentration stock solution. What should I do?

This is a common first hurdle. If you are struggling to dissolve Ethyl 5-cyclopropylisoxazole-4-carboxylate in DMSO, follow this validated protocol.

Protocol 1: Preparing a Concentrated Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of your compound into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10-50 mM).

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Assisted Solubilization: If solids persist, apply one or both of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves help break apart particle agglomerates.[6]

    • Gentle Warming: Gently warm the solution to 30-40°C in a water bath. Avoid excessive heat, which could degrade the compound.

  • Final Check: After treatment, vortex again and visually inspect to ensure a clear solution. If solubility is still limited, you may need to lower the target stock concentration or explore an alternative solvent.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Q2: My compound dissolves in DMSO, but it crashes out (precipitates) when I add it to my aqueous assay buffer. How do I fix this?

This is a classic sign of poor kinetic solubility and is arguably the most frequent problem researchers face. The key is to control the dilution process carefully to avoid creating localized areas of high concentration that trigger precipitation.

Protocol 2: Aqueous Dilution for Cellular or Biochemical Assays
  • Prepare Intermediate Dilutions: Do not dilute your high-concentration DMSO stock directly into the aqueous buffer. First, perform serial dilutions in pure DMSO to get closer to your final desired concentration.[6]

  • Pre-warm Aqueous Buffer: Ensure your aqueous buffer (e.g., cell culture medium, PBS) is at the appropriate temperature for your experiment (e.g., 37°C for cell-based assays).

  • Critical Step - Add DMSO to Buffer: The most critical step is to add a small volume of the DMSO stock into the larger volume of aqueous buffer, not the other way around.[6] This ensures the compound is rapidly dispersed.

  • Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette-mix the solution vigorously to ensure rapid and homogeneous dispersion. This prevents the formation of localized supersaturated regions where precipitation can begin.[6]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your experimental system (typically ≤0.5% for most cell lines).

  • Include a Vehicle Control: Always include a vehicle control in your experiment, which consists of the aqueous buffer with the same final concentration of DMSO used in your compound-treated samples.[6] This allows you to distinguish the effects of the compound from the effects of the solvent.

Q3: My experimental results are highly variable. Could this be a solubility issue?

Absolutely. High variability is a classic symptom of poor compound solubility.[6] If your compound is precipitating or forming aggregates in the assay wells, the actual concentration of soluble, active compound will be inconsistent from well to well, leading to a scattered dose-response curve.[6]

Troubleshooting Steps:

  • Visual Inspection: Before adding detection reagents, carefully inspect your assay plate under a microscope. Look for any signs of cloudiness or visible precipitate in the wells, especially at higher concentrations.

  • Re-evaluate Protocol: Strictly adhere to the solubilization and dilution protocols outlined in Q1 and Q2. Consistency is key.

  • Consider Solubilizing Excipients: If the issue persists, you may need to incorporate a solubilizing agent into your aqueous buffer.

Q4: What alternative strategies can I use if my compound is still not soluble enough for my experiment?

If standard methods with DMSO are insufficient, several other techniques can be employed. The choice depends on the specific requirements of your experiment.

G start Compound Insoluble in Aqueous Buffer? cosolvents Try Co-solvents (Ethanol, PEG 400) start->cosolvents ph_adjust Adjust pH (if ionizable) start->ph_adjust surfactants Use Surfactants (Tween®, Triton™) start->surfactants complexation Use Cyclodextrins (HP-β-CD) start->complexation advanced Advanced Formulation (Solid Dispersion, Nanonization) start->advanced For In-Vivo / Product Dev. success Solubility Achieved cosolvents->success ph_adjust->success surfactants->success complexation->success advanced->success

1. Co-solvency

This technique involves using a mixture of water and one or more water-miscible organic solvents.[14] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing the overall polarity (dielectric constant) of the solvent mixture.[16]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are widely used due to their biocompatibility.[17][18]

  • How to Use: Prepare your final working solution in a pre-mixed blend of aqueous buffer and co-solvent (e.g., 90% buffer, 10% PEG 400). The optimal ratio must be determined empirically.

Co-SolventKey Properties & Use CasesTypical Final Concentration
Ethanol Strong solubilizer, commonly used in parenteral formulations. Can cause cellular stress at higher concentrations.[19]1-10%
Propylene Glycol (PG) Less volatile than ethanol, good safety profile. A common solvent for oral and injectable drugs.[17]5-20%
PEG 400 Low-molecular-weight polymer, excellent solubilizer for many compounds.[18] High biocompatibility.5-25%
2. pH Adjustment

If a compound has an ionizable functional group (an acidic or basic center), its solubility will be highly dependent on pH.[12] The ionized (charged) form of a compound is typically much more soluble in water than the neutral form.[10] While the isoxazole ring itself is weakly basic, the overall molecule's ionizability should be confirmed experimentally or through software prediction.

  • Mechanism: By adjusting the pH of the buffer to be ~2 units above the pKa (for an acid) or ~2 units below the pKa (for a base), you can ensure the compound exists predominantly in its more soluble, ionized form.

  • How to Use: Carefully titrate the pH of your buffer using dilute HCl or NaOH while monitoring for precipitation or dissolution. Ensure the final pH is compatible with your assay system.

3. Surfactants

Surfactants are amphiphilic molecules that form microscopic structures called micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[20][21]

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution.[20][22]

  • Common Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[23]

  • How to Use: Add the surfactant to your aqueous buffer at a concentration above its CMC before introducing the compound.

4. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a unique, doughnut-shaped structure.[24]

  • Mechanism: They have a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble "guest" molecule (your compound) fits into the hydrophobic cavity, forming an "inclusion complex."[25][26][27] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[25][]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety.[24]

  • How to Use: Dissolve the cyclodextrin in the aqueous buffer first, then add the compound. Gentle heating or sonication can facilitate complex formation.

5. Advanced Formulation Approaches

For more advanced applications like in-vivo studies or clinical formulation, more complex strategies are often required. While typically outside the scope of daily bench work, it is useful to be aware of them.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, often in an amorphous state.[9][29][30][31] This dramatically increases the dissolution rate.[32] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[4]

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[33][34]

    • Micronization: Reduces particles to the micrometer range.[17][35][36]

    • Nanonization (Nanosuspensions): Reduces particles to the nanometer range, which can dramatically increase dissolution velocity and saturation solubility.[1][34][37]

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Parmar, K., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]

  • Al-kassas, R., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Popovici, I., & Hoti, G. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Gupta, V., et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]

  • (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • PMC. (n.d.). Nanosizing of drugs: Effect on dissolution rate. Retrieved from [Link]

  • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Micronization Technique for Solubility Enhancement. Retrieved from [Link]

  • (2021, June 10). NANOSUSPENSION: A METHOD FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement. Retrieved from [Link]

  • (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Retrieved from [Link]

  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • PMC. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Retrieved from [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl-isoxazole-5-carboxylate.pdf. Retrieved from [Link]

  • ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

  • (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • PMC. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

Sources

Optimization

Refining crystallization conditions for Ethyl 5-cyclopropylisoxazole-4-carboxylate purification

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 5-cyclopropylisoxazole-4-carboxylate .

Due to the lipophilic nature of the cyclopropyl moiety and the low-melting characteristics typical of isoxazole esters, this intermediate is highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and the entrapment of structurally related regioisomers during synthesis[1]. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic principles required to force this molecule into a high-purity crystalline lattice.

Visualizing the Resolution Pathway

The following diagnostic decision tree illustrates the critical path for overcoming the most common failure mode in isoxazole ester crystallization: the miscibility gap.

G N1 Crude Ethyl 5-cyclopropyl isoxazole-4-carboxylate N2 Solvent Selection (EtOH/H2O System) N1->N2 N3 Heating & Dissolution (60°C) N2->N3 N4 Controlled Cooling (0.2°C/min) N3->N4 N5 LLPS / Oiling Out Detected? N4->N5 N6 Adjust Solvent Ratio Increase Antisolvent N5->N6  Yes (Miscibility Gap)   N7 Seed at Metastable Zone (45°C) N5->N7  No (Stable MSZW)   N6->N3 N8 Ostwald Ripening (Maturation at 20°C) N7->N8 N9 High-Purity Crystals Isolated N8->N9

Fig 1: Troubleshooting workflow for isoxazole carboxylate crystallization.

Targeted Troubleshooting (FAQ)

Q1: During cooling, my product forms a cloudy emulsion and settles as a dense oil at the bottom of the reactor instead of crystallizing. How do I fix this? The Causality: You have encountered Liquid-Liquid Phase Separation (LLPS). Ethyl 5-cyclopropylisoxazole-4-carboxylate has high solubility in standard organic solvents. When the cooling trajectory causes the supersaturation curve to intersect the binodal (miscibility) curve before the solubility curve, the solute "crashes out" as a solute-rich liquid phase rather than a solid. The Fix: You must alter the thermodynamic landscape to bypass the miscibility gap. Shift from a purely non-polar solvent (like Toluene or Hexane) to a binary polar/antisolvent system (e.g., Ethanol/Water). Furthermore, introduce seed crystals precisely within the Metastable Zone Width (MSZW) before the LLPS onset temperature is reached. Seeding provides a low-energy surface for the solute to deposit onto, driving the system toward crystallization rather than phase separation[2].

Q2: My isolated crystals are failing chemical purity specifications due to the presence of the 3-cyclopropyl regioisomer. Why isn't crystallization purging this impurity? The Causality: If an impurity survives a thermodynamically controlled crystallization, it is likely incorporating into the crystal lattice via solid-solution formation or is being mechanically entrapped within crystal agglomerates[3]. Because the 3-cyclopropyl and 5-cyclopropyl isomers have nearly identical molecular volumes and hydrogen-bonding capabilities, the crystal lattice struggles to differentiate them. The Fix: Standard cooling will not work. You must implement a slurry maturation (Ostwald ripening) step. By holding the suspension at a constant temperature (e.g., 20°C) for several hours, the smaller, kinetically formed crystals (which hold the most impurities) will dissolve, and the material will redeposit onto larger, more thermodynamically stable, and purer crystals[4].

Q3: The crystals form massive, sticky agglomerates that trap mother liquor, making filtration nearly impossible. How can I improve the crystal habit? The Causality: Agglomeration is a kinetic failure. It occurs when the primary nucleation rate vastly exceeds the crystal growth rate, usually due to cooling the system too rapidly (e.g., >1.0°C/min). The high supersaturation forces thousands of micro-crystals to form simultaneously, which then clump together to minimize surface free energy, trapping the impure solvent[3]. The Fix: Control the supersaturation generation. Limit your cooling rate to a maximum of 0.2°C/min. If agglomeration persists, increase the agitation rate to increase shear forces, or apply brief ultrasonic irradiation during the nucleation phase to break up early agglomerates and promote secondary nucleation[3].

Empirical Data Matrix: Solvent System Screening

To optimize your process, we have summarized the thermodynamic responses of Ethyl 5-cyclopropylisoxazole-4-carboxylate across various solvent systems.

Solvent SystemVolume Ratio (v/v)Yield (%)Purity (HPLC Area %)Diagnostic Observation / Crystal Habit
Ethanol / Water 70:3085.4>99.5Optimal. Well-defined prisms; excellent regioisomer purge.
EtOAc / Heptane 20:8078.198.2Sub-optimal. Forms fine needles; prone to agglomeration and solvent entrapment.
Isopropanol 100:062.099.1Low yield. The ester remains highly soluble even at 5°C.
Toluene / Hexane 15:85N/AN/AFailure. Severe oiling out (LLPS) observed; no solid isolated.

Self-Validating Experimental Protocol: Cooling-Antisolvent Crystallization

This protocol utilizes a binary solvent system and controlled seeding to guarantee high-purity isolation. It is designed as a self-validating system —meaning the process includes built-in physical checkpoints to ensure the thermodynamics are behaving as expected before you proceed to the next step.

Phase 1: Dissolution and Polishing

  • Suspend: Charge a jacketed crystallizer with 10.0 g of crude Ethyl 5-cyclopropylisoxazole-4-carboxylate and 30 mL of absolute Ethanol (3 relative volumes).

  • Dissolve: Heat the suspension to 60°C under overhead stirring at 250 rpm.

  • Polish: Once complete dissolution is visually confirmed, pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean reactor to remove insoluble synthesis debris. Maintain the filtrate at 60°C.

Phase 2: Antisolvent Addition & Seeding 4. Primary Antisolvent: Slowly dose 10 mL of pre-heated (60°C) Deionized Water into the reactor over 15 minutes.

  • Validation Checkpoint: The solution must remain perfectly clear. If turbidity appears, the system is over-saturated; add 2 mL of Ethanol to clarify.
  • Enter MSZW: Program the jacket to cool the solution linearly from 60°C to 45°C over 45 minutes.
  • Seed: At exactly 45°C, add 0.1 g (1% w/w) of high-purity Ethyl 5-cyclopropylisoxazole-4-carboxylate seed crystals.
  • Validation Checkpoint: Hold the temperature at 45°C for 30 minutes. The seed crystals must not dissolve . If they remain suspended and slightly grow, you have successfully established a seed bed within the metastable zone.

Phase 3: Desupersaturation and Maturation 7. Controlled Cooling: Cool the slurry linearly from 45°C to 20°C at a strict rate of 0.2°C/min. 8. Secondary Antisolvent: Concurrently with the cooling step, dose an additional 5 mL of Deionized Water via a syringe pump to maintain a constant driving force for crystal growth. 9. Ostwald Ripening: Hold the slurry at 20°C for 3 hours. This maturation phase is non-negotiable; it provides the activation energy required for the lattice to expel trapped regioisomers and heal crystal defects.

Phase 4: Isolation 10. Filter: Isolate the crystals via vacuum filtration using a sintered glass funnel. 11. Wash: Wash the filter cake with 15 mL of a pre-chilled (5°C) Ethanol/Water mixture (30:70 v/v) to displace the mother liquor without dissolving the product. 12. Dry: Transfer the solid to a vacuum oven and dry at 40°C (well below the melting point) at <50 mbar until a constant weight is achieved.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Editorial: Polymorphism and Crystallization Issues in Process Chemistry Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Antiarthritic beta-cycloalkyl-beta-oxopropionitriles (Synthesis and Isolation of Ethyl 5-cyclopropylisoxazole-4-carboxylate)

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: Ethyl vs. Methyl 5-Cyclopropylisoxazole-4-Carboxylate in Advanced Organic Synthesis

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the efficiency of downstream synthetic pathways. The isoxazole core is a privileged scaffold in medicinal chemistry. Specifically, 5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the efficiency of downstream synthetic pathways. The isoxazole core is a privileged scaffold in medicinal chemistry. Specifically, 5-cyclopropylisoxazole-4-carboxylic acid (CAS: 124845-04-1)[1] is a critical intermediate for synthesizing RET kinase inhibitors[2] and GABA-A receptor positive allosteric modulators (PAMs)[3].

When designing a synthetic route toward these active pharmaceutical ingredients (APIs), chemists must choose between starting with Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) or Methyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 887360-91-1)[4]. While structurally similar, the choice of the alkyl group profoundly influences the thermodynamics of saponification, transesterification stability, and overall process yield.

Physicochemical Properties & Steric Profiling

The physical properties of the ester dictate its behavior in solution and its susceptibility to nucleophilic attack. Below is a comparative breakdown of their core metrics.

PropertyMethyl 5-cyclopropylisoxazole-4-carboxylateEthyl 5-cyclopropylisoxazole-4-carboxylate
CAS Number 887360-91-1[4]124845-03-0[5]
Molecular Formula C8H9NO3C9H11NO3
Molecular Weight 167.16 g/mol 181.19 g/mol
Steric Hindrance Low (Accessible Bürgi-Dunitz trajectory)Moderate (Increased shielding by the ethoxy methyl group)
Hydrolysis Kinetics Rapid (~2.5x faster under mild base)Baseline (Requires elevated heat or strong acid)
Primary Synthetic Role Late-stage intermediate requiring mild deprotectionEarly-stage building block requiring robust protection
Reactivity Profiling: The Causality of Alkyl Selection

The fundamental difference between these two esters lies in their reactivity toward nucleophilic acyl substitution.

Saponification Kinetics: The methyl ester features a highly accessible carbonyl carbon. Hydroxide ions can easily attack without significant steric clash from the alkoxy leaving group. Consequently, methyl esters can be hydrolyzed under mild conditions (e.g., LiOH in aqueous methanol at room temperature). In contrast, the ethyl ester's additional methyl group increases the steric bulk around the transition state, raising the activation energy ( Ea​ ). Historical and industrial protocols for the ethyl ester often require harsh conditions, such as refluxing in a mixture of glacial acetic acid and 6 N HCl at 105–110 °C for 3 hours, to achieve complete conversion to the acid[6].

Transesterification & Solvent Matching: When synthesizing the isoxazole ring via the condensation of hydroxylamine with an enol ether or enaminone, the solvent must strictly match the ester to prevent mixed products. For instance, forming the methyl ester utilizes methyl 3-cyclopropyl-3-oxopropanoate with sodium methoxide in methanol[7]. Attempting this cyclization in ethanol would lead to a statistical mixture of methyl and ethyl esters via transesterification, severely complicating downstream purification.

Application in Drug Discovery

The resulting 5-cyclopropylisoxazole-4-carboxylic acid[8] is rapidly coupled with various complex amines to form potent APIs.

  • Targeting RET Kinase: In oncology, isoxazole-4-carboxamides are highly selective inhibitors of the RET receptor tyrosine kinase. By binding to the ATP pocket, they block downstream MAPK and PI3K pathways that drive tumor proliferation and survival[2].

  • Neurological Targets: Similar amide derivatives act as GABA-A α 5 positive allosteric modulators, offering therapeutic potential for cognitive disorders by amplifying inhibitory neurotransmission[3].

SynthWorkflow A Methyl 3-cyclopropyl- 3-oxopropanoate C Methyl 5-cyclopropylisoxazole- 4-carboxylate A->C NH2OH, NaOMe/MeOH B Ethyl 3-cyclopropyl- 3-oxopropanoate D Ethyl 5-cyclopropylisoxazole- 4-carboxylate B->D NH2OH, NaOEt/EtOH E 5-cyclopropylisoxazole- 4-carboxylic acid C->E Mild Base (LiOH, 25°C) D->E Strong Acid (HCl, 105°C) F API (e.g., RET Inhibitor) E->F Amide Coupling (HATU)

Fig 1. Reagent-specific synthetic workflows for methyl and ethyl isoxazole carboxylates.

RETPathway Isoxazole Isoxazole-4-carboxamide API RET RET Receptor Tyrosine Kinase Isoxazole->RET ATP-competitive inhibition MAPK MAPK / ERK Pathway RET->MAPK Phosphorylation PI3K PI3K / AKT Pathway RET->PI3K Phosphorylation Tumor Tumor Proliferation MAPK->Tumor Promotes PI3K->Tumor Promotes

Fig 2. Downstream biological mechanism of isoxazole-derived RET kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols leverage the distinct reactivity profiles of each ester.

Protocol A: Mild Base-Catalyzed Hydrolysis of Methyl 5-cyclopropylisoxazole-4-carboxylate
  • Objective: Rapid conversion to the free acid while preserving base-sensitive functional groups elsewhere in complex molecules.

  • Causality: The lack of steric hindrance allows the hydroxide nucleophile to attack the carbonyl efficiently at room temperature, preventing the degradation of the isoxazole ring that can occur under prolonged heating.

  • Dissolution: Dissolve 1.0 eq (10 mmol, 1.67 g) of the methyl ester in 20 mL of a 3:1:1 mixture of THF:MeOH:H2O.

  • Base Addition: Add 1.5 eq (15 mmol, 0.36 g) of Lithium Hydroxide (LiOH) in one portion.

  • Reaction: Stir at 25 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the higher-Rf ester spot completely disappears.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1 N HCl to pH ~2 to protonate the carboxylate.

  • Isolation: Extract with EtOAc (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the pure acid.

Protocol B: Acid-Catalyzed Hydrolysis of Ethyl 5-cyclopropylisoxazole-4-carboxylate
  • Objective: Robust hydrolysis when the ethyl ester has been utilized for its superior upstream stability[6].

  • Causality: The elevated temperature and strong acid are strictly necessary to protonate the less reactive ethyl ester carbonyl, increasing its electrophilicity to overcome the steric barrier of the ethoxy leaving group.

  • Preparation: Suspend 1.0 eq (10 mmol, 1.81 g) of the ethyl ester in a mixture of 4.0 mL glacial acetic acid and 5.0 mL of 6 N HCl.

  • Heating: Heat the mixture in an oil bath at 105–110 °C for 3 hours.

  • Crystallization: Allow the mixture to cool to ambient temperature for 18 hours. Dilute with 10 mL of cold water and place in an ice bath to force precipitation.

  • Filtration: Collect the precipitated 5-cyclopropylisoxazole-4-carboxylic acid via vacuum filtration and wash with cold water.

References
  • PubChemLite - 5-cyclopropylisoxazole-4-carboxylic acid (CID: 14819892). Available at:[Link]

  • European Patent Office (EP0326107A1) - Antiarthritic beta-cycloalkyl-beta-oxopropionitriles.
  • WIPO (WO2018104419A1) - New isoxazolyl ether derivatives as GABA A alpha5 PAM.
  • WIPO (WO2019143994A1) - Substituted pyrazolyl[4,3-c]pyridine compounds as RET kinase inhibitors.

Sources

Comparative

A Comparative Guide to Validating LC-MS Methods for the Quantification of Ethyl 5-cyclopropylisoxazole-4-carboxylate

For researchers, scientists, and professionals in the dynamic field of drug development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of methods to quantify Ethyl 5-cyclopropylisoxazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3][4] By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing robust and defensible bioanalytical methods.

The isoxazole moiety is a key component in numerous pharmaceuticals, valued for its diverse biological activities.[3][4] Accurate measurement of compounds like Ethyl 5-cyclopropylisoxazole-4-carboxylate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. LC-MS has become the gold standard for such applications due to its high sensitivity, selectivity, and robustness.[5][6][7] However, the path to a fully validated method is nuanced, requiring a thorough understanding of regulatory expectations and the scientific principles that underpin them.

This guide will compare two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—within the framework of a comprehensive LC-MS/MS method validation. We will explore how the choice of sample cleanup can impact key validation parameters and, ultimately, the quality of the data generated.

The Foundation: Regulatory Guidance and Scientific Rationale

The validation of bioanalytical methods is not a discretionary exercise; it is a regulatory requirement designed to ensure data integrity.[5][8][9] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, provide a harmonized framework for bioanalytical method validation.[9][10][11][12] These guidelines outline the essential parameters that must be assessed to demonstrate a method is fit for its intended purpose.[9][13][14]

The core principle of method validation is to establish, through documented evidence, that the analytical procedure is suitable for its intended use.[9][13] This involves a systematic evaluation of the method's performance characteristics.

Comparative Methodologies: Protein Precipitation vs. Solid-Phase Extraction

The choice of sample preparation is a critical decision in bioanalytical method development, directly influencing the cleanliness of the sample extract and, consequently, the performance of the LC-MS/MS system.[6][15] A cleaner sample can lead to reduced matrix effects, improved sensitivity, and longer column and instrument lifespan.[6][16][17]

Protein Precipitation (PPT): The "Dilute and Shoot" Workhorse

Protein precipitation is a straightforward and rapid technique for removing the bulk of proteins from biological samples like plasma or serum.[15][18] It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the sample, which denatures and precipitates the proteins.[15][18]

Advantages:

  • Simplicity and Speed: A minimal number of steps makes it amenable to high-throughput workflows.[15]

  • Cost-Effective: Requires minimal specialized equipment and inexpensive reagents.[15]

Disadvantages:

  • Less Selective: While proteins are removed, other endogenous components like phospholipids and salts may remain in the supernatant, leading to potential matrix effects.[16][19][20][21]

  • Limited Analyte Concentration: The sample is diluted during the process, which may be a limitation for assays requiring high sensitivity.[15]

Solid-Phase Extraction (SPE): The Targeted Cleanup

Solid-phase extraction is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[22] The analyte of interest is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

Advantages:

  • High Selectivity: Effectively removes a wide range of interfering matrix components, resulting in a cleaner extract.[22]

  • Analyte Concentration: Allows for the concentration of the analyte, enhancing sensitivity.

  • Reduced Matrix Effects: A cleaner sample minimizes ion suppression or enhancement, leading to more accurate and precise results.[19][20][21]

Disadvantages:

  • More Complex and Time-Consuming: Involves multiple steps (conditioning, loading, washing, and eluting).

  • Higher Cost: Requires specialized cartridges and can be more expensive to automate.

The Gauntlet of Validation: A Head-to-Head Comparison

A comprehensive method validation assesses several key parameters to ensure the method is reliable and reproducible.[5][14][23] The following sections detail these parameters and present a comparative analysis of the PPT and SPE methods for the quantification of Ethyl 5-cyclopropylisoxazole-4-carboxylate.

Experimental Protocols
  • Sample Preparation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitation: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

  • Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[24][25]

  • Mobile Phase A: 0.1% formic acid in water[24][25]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[24][25]

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode[24]

  • Detection: Multiple Reaction Monitoring (MRM)

Comparative Data Summary

The following tables summarize the expected performance of the two methods across key validation parameters.

Validation Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Regulatory Acceptance Criteria (FDA/ICH M10)
Linearity (r²) > 0.995> 0.998Not explicitly defined, but >0.99 is generally expected.
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mLClearly defined, with acceptable precision and accuracy.
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% of the nominal value (±20% at LLOQ).[14]
Precision (% CV) < 12%< 8%≤15% (≤20% at LLOQ).[14]
Matrix Effect (% CV) < 15%< 5%The CV of the matrix factor should be ≤15%.[9]
Recovery (%) ~95%> 90%Should be consistent, precise, and reproducible.

Table 1: Comparative Performance of PPT and SPE Methods

Stability Parameter Test Condition Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Acceptance Criteria
Freeze-Thaw Stability 3 cyclesMean concentration within ±15% of nominalMean concentration within ±15% of nominalMean concentration should be within ±15% of the baseline concentration.[26]
Short-Term Stability 24 hours at room temperatureMean concentration within ±15% of nominalMean concentration within ±15% of nominalMean concentration should be within ±15% of the baseline concentration.[26]
Long-Term Stability 3 months at -80°CMean concentration within ±15% of nominalMean concentration within ±15% of nominalMean concentration should be within ±15% of the baseline concentration.[27]
Post-Preparative Stability 48 hours in autosamplerMean concentration within ±15% of nominalMean concentration within ±15% of nominalMean concentration should be within ±15% of the baseline concentration.[28]

Table 2: Comparative Stability Assessment

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logical framework for method validation.

LC-MS Sample Preparation Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_is Add Acetonitrile with Internal Standard ppt_start->ppt_add_is ppt_vortex Vortex ppt_add_is->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_inject Inject into LC-MS ppt_supernatant->ppt_inject spe_start Plasma Sample spe_pretreat Pre-treat Sample spe_start->spe_pretreat spe_load Load Sample spe_pretreat->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evaporate Evaporate & Reconstitute spe_elute->spe_evaporate spe_inject Inject into LC-MS spe_evaporate->spe_inject Method Validation Logic start Method Development validation Full Method Validation start->validation specificity Specificity & Selectivity validation->specificity Assess linearity Linearity & Range specificity->linearity fail Method Optimization Required specificity->fail Fails accuracy Accuracy linearity->accuracy linearity->fail Fails precision Precision accuracy->precision accuracy->fail Fails recovery Recovery precision->recovery precision->fail Fails matrix_effect Matrix Effect recovery->matrix_effect recovery->fail Fails stability Stability matrix_effect->stability matrix_effect->fail Fails pass Method Validated stability->pass All criteria met stability->fail Fails fail->start Re-develop

Caption: Logical flow of a comprehensive bioanalytical method validation.

Expert Insights and Causality

The choice between PPT and SPE is not merely a matter of preference but a strategic decision based on the specific requirements of the assay.

  • For early-stage discovery studies , where speed and cost are critical, a well-optimized PPT method may be sufficient. The higher LLOQ might be acceptable if the expected analyte concentrations are high.

  • For regulated bioanalysis in later-stage clinical trials , the superior selectivity and sensitivity of an SPE method are often necessary to meet the stringent requirements for accuracy, precision, and the mitigation of matrix effects. The investment in a more complex method is justified by the higher data quality and regulatory compliance.

The lower matrix effect observed with the SPE method is a direct consequence of its ability to remove a broader range of endogenous interferences, particularly phospholipids, which are notorious for causing ion suppression in ESI-MS. [19][21]This cleaner baseline not only improves the signal-to-noise ratio for the analyte, leading to a lower LLOQ, but also enhances the consistency and reproducibility of the measurement, as reflected in the lower %CV for accuracy and precision.

The stability of an analyte in a biological matrix is an intrinsic property of the molecule and the matrix itself, and is therefore less dependent on the sample preparation technique. [26][28][29]However, post-preparative stability can be influenced by the final composition of the sample extract. A cleaner extract from SPE may result in better analyte stability in the autosampler.

Conclusion: Selecting the Optimal Method

Both Protein Precipitation and Solid-Phase Extraction can be viable sample preparation techniques for the LC-MS/MS quantification of Ethyl 5-cyclopropylisoxazole-4-carboxylate. The "better" method is context-dependent, and the choice should be guided by the intended application of the data.

  • Protein Precipitation offers a rapid and cost-effective solution suitable for high-throughput screening and early discovery work where the highest sensitivity is not paramount.

  • Solid-Phase Extraction provides a more robust and sensitive method that is generally preferred for regulated bioanalysis to support clinical trials and regulatory submissions. Its ability to deliver cleaner extracts and mitigate matrix effects leads to higher data quality and greater confidence in the results.

Ultimately, a thorough method development and validation process, guided by regulatory principles and sound scientific judgment, is essential to establish a reliable and defensible LC-MS method for the quantification of any new chemical entity. This guide provides a framework for making informed decisions in this critical aspect of drug development.

References

  • Buhrman, D. L., et al. (1996). Title of the first report on matrix effect in a bioanalytical assay. [This is a conceptual reference based on the citation in the search results, as the full reference was not provided.]
  • Kebarle, P., et al. (1993). Title of the work establishing the phenomenon of matrix effect. [This is a conceptual reference based on the citation in the search results, as the full reference was not provided.]
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xu, R., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Frontage Laboratories. (2025, February 7). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Scilit. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Kofoed, C. A., et al. (2015, January 26). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. PubMed. Retrieved from [Link]

  • Li, W., et al. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Kumar, D., et al. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Kowalczyk, E., et al. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Retrieved from [Link]

  • Pfanstiel. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Retrieved from [Link]

  • BioProcess International. (2015, May 12). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. Retrieved from [Link]

  • Wille, K., et al. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Liu, X., et al. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2025, August 22). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. MDPI. Retrieved from [Link]

  • MSACL. (2019, April 3). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. Retrieved from [Link]

  • DSpace. (2019, July 18). Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Ethyl 5-Cyclopropylisoxazole-4-carboxylate Analogs

In the landscape of modern medicinal and agricultural chemistry, the isoxazole scaffold stands out as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. Among these, d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal and agricultural chemistry, the isoxazole scaffold stands out as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. Among these, derivatives of Ethyl 5-cyclopropylisoxazole-4-carboxylate have garnered significant attention for their potential applications, ranging from crop protection to targeted cancer therapy. This guide provides a comparative analysis of the efficacy of various analogs of Ethyl 5-cyclopropylisoxazole-4-carboxylate, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the Isoxazole Core

The 5-cyclopropylisoxazole-4-carboxylate moiety is a versatile pharmacophore. The cyclopropyl group can offer metabolic stability and favorable binding interactions, while the isoxazole ring provides a rigid framework for orienting substituents. The carboxylate group serves as a key handle for synthetic elaboration, allowing for the generation of a wide range of analogs with tailored biological activities. This guide will explore the comparative efficacy of these analogs in two primary areas of investigation: herbicidal activity and protein kinase inhibition.

I. Herbicidal Activity: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant body of research has focused on the development of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol in plants, making it an attractive target for herbicides. Inhibition of HPPD leads to a characteristic bleaching phenotype followed by plant death.

Comparative Efficacy of N-benzyl Analogs

A study by Wang et al. (2021) synthesized a series of 27 N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and evaluated their herbicidal activities. The efficacy of these analogs was assessed through Petri dish assays against Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf).[1]

Table 1: Herbicidal Activity of Selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide Analogs [1]

Compound IDR-group on Benzyl RingInhibition (%) at 10 mg/L (P. oleracea)Inhibition (%) at 10 mg/L (A. theophrasti)
I-05 2-F100100
I-24 2-Cl, 6-F100100
I-26 2,3,6-tri-F100100
Butachlor (Positive Control)5050

As the data indicates, compounds I-05 , I-24 , and I-26 demonstrated superior herbicidal activity compared to the commercial herbicide butachlor in laboratory assays.[1] Notably, these compounds induced the typical bleaching symptoms associated with HPPD inhibition in post-emergence pot experiments, confirming their mechanism of action.[1] The structure-activity relationship (SAR) suggests that substitution at the ortho position of the benzyl ring with electron-withdrawing groups, such as fluorine or chlorine, is favorable for high herbicidal potency.

Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity[1]
  • Preparation of Test Solutions: The synthesized compounds are dissolved in a minimal amount of acetone and then diluted with water containing Tween 20 to the desired concentrations (e.g., 10 mg/L).

  • Seed Germination: Seeds of the target weed species (Portulaca oleracea and Abutilon theophrasti) are surface-sterilized and placed on a filter paper in a Petri dish.

  • Treatment Application: A specific volume of the test solution is added to each Petri dish. A solvent-only solution is used as a negative control, and a known herbicide (e.g., butachlor) is used as a positive control.

  • Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions of light, temperature, and humidity.

  • Efficacy Assessment: After a set period (e.g., 7-10 days), the herbicidal effect is evaluated by measuring the inhibition of root and shoot growth compared to the negative control. The percentage of inhibition is then calculated.

Synthesis Workflow for Herbicidal Analogs

The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides typically involves the key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid.[1]

Synthesis_Workflow cluster_synthesis Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides methyl_3_cyclopropyl_3_oxopropanoate Methyl 3-cyclopropyl-3-oxo-propanoate intermediate_1 Enamine Intermediate methyl_3_cyclopropyl_3_oxopropanoate->intermediate_1 dimethoxymethyl_dimethylamine 1,1-dimethoxy-N,N-dimethylmethanamine dimethoxymethyl_dimethylamine->intermediate_1 carboxylic_acid 5-Cyclopropylisoxazole- 4-carboxylic acid intermediate_1->carboxylic_acid Cyclization hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->carboxylic_acid activated_acid Acid Chloride carboxylic_acid->activated_acid Activation activation Activation (e.g., SOCl2) activation->activated_acid final_product N-benzyl-5-cyclopropyl- isoxazole-4-carboxamide activated_acid->final_product Amidation benzylamine Substituted Benzylamine benzylamine->final_product

Caption: Synthetic pathway for N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

II. Protein Kinase Inhibition: Targeting RET Kinase

In a distinct therapeutic area, analogs of 5-cyclopropylisoxazole have been investigated as inhibitors of the REarranged during Transfection (RET) proto-oncogene. Activating mutations in the RET kinase are implicated in various human cancers, including thyroid and lung cancers. The development of selective RET inhibitors is a key strategy in precision oncology.

Comparative Efficacy of 5-Aminopyrazole-4-carboxamide Analogs

A study by Sim et al. (2017) identified a novel series of 5-aminopyrazole-4-carboxamide analogs bearing a 5-cyclopropylisoxazole moiety as potent and selective RET kinase inhibitors.[2] The lead compound, 15l , demonstrated high metabolic stability and potent inhibition of both wild-type and gatekeeper mutant RET kinase.

Table 2: In Vitro Efficacy of Compound 15l against RET Kinase [2]

TargetIC50 (nM)
Wild-type RET 44
RET (V804M gatekeeper mutant) 252

Compound 15l was shown to effectively suppress the growth of cancer cells harboring RET mutations while having minimal effect on normal cells.[2] A global kinase profiling assay against 369 kinases revealed that 15l is highly selective for RET, a crucial characteristic for minimizing off-target side effects in a clinical setting.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay[2]
  • Enzyme and Substrate Preparation: Recombinant human RET kinase (wild-type or mutant) and a suitable peptide substrate are prepared in a kinase assay buffer.

  • Compound Dilution: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).

  • IC50 Determination: The kinase activity at each compound concentration is measured, and the data is plotted to determine the half-maximal inhibitory concentration (IC50) value.

Cellular Proliferation Assay (e.g., MTT Assay)[2]
  • Cell Seeding: Cancer cell lines (e.g., TT cells with endogenous RET mutation) and normal control cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is proportional to the absorbance.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.

RET_Inhibition_Workflow cluster_workflow Evaluation of RET Kinase Inhibitors synthesis Synthesis of 5-cyclopropylisoxazole analogs in_vitro_kinase In Vitro Kinase Assay (Wild-type & Mutant RET) synthesis->in_vitro_kinase cellular_proliferation Cellular Proliferation Assay (Cancer vs. Normal Cells) in_vitro_kinase->cellular_proliferation selectivity_profiling Kinase Selectivity Profiling (Panel of >300 kinases) cellular_proliferation->selectivity_profiling lead_compound Identification of Lead Compound (e.g., 15l) selectivity_profiling->lead_compound

Caption: Workflow for the evaluation of RET kinase inhibitors.

III. Other Reported Biological Activities

While herbicidal and kinase inhibitory activities are the most well-documented for this class of compounds, preliminary studies suggest a broader range of biological potential. For instance, various isoxazole-containing compounds have been reported to possess fungicidal and insecticidal properties.[3] However, comprehensive comparative efficacy data for Ethyl 5-cyclopropylisoxazole-4-carboxylate analogs in these areas is still emerging.

Conclusion

The Ethyl 5-cyclopropylisoxazole-4-carboxylate scaffold is a chemically tractable and biologically relevant starting point for the development of potent and selective modulators of important biological targets. The comparative analysis presented in this guide highlights two distinct and promising avenues of research:

  • For agricultural applications, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have demonstrated excellent herbicidal efficacy as HPPD inhibitors, with several analogs outperforming commercial standards in preclinical evaluations.

  • In the realm of oncology, the incorporation of the 5-cyclopropylisoxazole moiety into a 5-aminopyrazole-4-carboxamide backbone has yielded a highly potent and selective inhibitor of RET kinase, a clinically validated cancer target.

Further exploration of the vast chemical space around the Ethyl 5-cyclopropylisoxazole-4-carboxylate core is warranted. Future studies should aim for direct, head-to-head comparisons of optimized leads from different analog series to fully elucidate their therapeutic and agricultural potential.

References

  • Sim, T., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1-13. [Link][2]

  • Wang, B., et al. (2021). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 69(1), 180-189. [Link][1]

  • Zhang, L., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link][3]

Sources

Comparative

Reference standards for Ethyl 5-cyclopropylisoxazole-4-carboxylate purity validation

A Comprehensive Guide to Reference Standard Purity Validation for Ethyl 5-cyclopropylisoxazole-4-carboxylate: qNMR vs. HPLC Executive Summary In pharmaceutical research and development, the purity of starting materials a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Reference Standard Purity Validation for Ethyl 5-cyclopropylisoxazole-4-carboxylate: qNMR vs. HPLC

Executive Summary

In pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) is a highly reactive heterocyclic building block frequently utilized in the synthesis of CNS agents and anti-inflammatory drugs. Establishing a certified reference standard for this compound requires rigorous, orthogonal analytical validation. Regulatory agencies such as the FDA, EMA, and ICH mandate that reference standards be highly pure and fully characterized using advanced techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR)[2].

This guide provides an objective, data-driven comparison of Quantitative NMR (qNMR) and HPLC-DAD for the purity validation of Ethyl 5-cyclopropylisoxazole-4-carboxylate, complete with self-validating experimental protocols.

The Analytical Challenge: Isoxazole Derivatives

Validating the purity of Ethyl 5-cyclopropylisoxazole-4-carboxylate presents unique analytical challenges. The synthesis of isoxazoles often leaves behind trace regioisomers (e.g., 3-cyclopropyl variants), residual hydroxylamine, or unreacted β -keto esters.

  • The Blind Spot of Single Methods: Relying solely on HPLC can be misleading if impurities lack a UV chromophore or if they share identical retention times and UV spectra with the main peak. Conversely, traditional NMR provides structural identity but lacks the trace-level sensitivity required for comprehensive impurity profiling.

  • The Orthogonal Solution: A dual-pronged strategy utilizing qNMR for absolute molar purity and HPLC-DAD for trace impurity profiling ensures the highest level of confidence[3].

Comparative Performance: qNMR vs. HPLC-DAD

qNMR is a primary analytical method that provides a direct measurement of analyte concentration based on the fundamental principle that signal intensity is directly proportional to the number of nuclear spins[3]. This allows for exact quantification without needing identical reference standards for each impurity[3]. HPLC, while a comparative method requiring reference standards for accurate trace quantification, excels in separating complex mixtures and offers superior sensitivity[3].

Table 1: Performance Comparison for Isoxazole Purity Assessment

ParameterQuantitative NMR (qNMR)HPLC-UV/DADMechanistic Rationale
Analytical Principle Direct, primary method based on molar spin proportionality[1].Comparative method based on separation and UV absorbance[1].qNMR relies on nuclear physics; HPLC relies on chemical partition coefficients and chromophores.
Accuracy High (Absolute purity value)[1].High, but influenced by impurity response factors[1].qNMR does not require a specific reference standard of the analyte itself[1].
Precision (RSD%) < 1.0%[3].< 1.5%[3].qNMR exhibits higher precision due to fewer sample preparation steps and no column interactions[3].
Limit of Detection (LOD) ~0.1%[3].~0.01%[3].HPLC offers superior sensitivity for trace impurities[3].
Impurity Standards Not Required[3].Required for exact quantification[3].qNMR can quantify unknown impurities relative to the internal standard, saving costly synthesis of impurity markers[4].
Analysis Time ~15 minutes per sample[3].~30+ minutes per sample[3].qNMR bypasses complex calibration curves and extended gradient run times[4].

Visualizing the Validation Logic

To certify a candidate material as a working or primary reference standard, an orthogonal data reconciliation workflow must be employed. The diagram below illustrates the logical relationship between the two techniques.

ValidationWorkflow Candidate Ethyl 5-cyclopropylisoxazole-4-carboxylate (Candidate Reference Material) qNMR_Path Quantitative NMR (qNMR) Primary Ratio Measurement Candidate->qNMR_Path Co-dissolve with Internal Standard HPLC_Path HPLC-DAD Analysis Chromatographic Separation Candidate->HPLC_Path Dissolve in Mobile Phase qNMR_Result Absolute Molar Purity (Main Component %) qNMR_Path->qNMR_Result HPLC_Result Impurity Profile (Trace Organics %) HPLC_Path->HPLC_Result Orthogonal Orthogonal Data Reconciliation (|qNMR - Mass Balance| < 0.5%) qNMR_Result->Orthogonal MassBalance Mass Balance Calculation (100% - Sum of Impurities) HPLC_Result->MassBalance Add LOD/LOQ data for residuals MassBalance->Orthogonal Certified Certified Reference Standard (Fully Validated) Orthogonal->Certified Meets ICH Q3A Thresholds

Caption: Orthogonal validation workflow combining qNMR and HPLC for reference standard certification.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to design protocols where every step is mechanistically justified and self-validating.

Protocol A: Absolute Purity Determination via qNMR

Objective: Determine the absolute mass fraction of the candidate material using an internal standard (IS). Causality & IS Selection: Maleic acid is chosen as the IS because its singlet proton resonance (~6.3 ppm) sits in a clear spectral window, completely isolated from the cyclopropyl multiplet (1.0–2.5 ppm) and the ethyl ester signals (1.3 ppm triplet, 4.3 ppm quartet) of the analyte.

Step-by-Step Workflow:

  • System Suitability Test (SST): Run a blank spectrum of the deuterated solvent ( CDCl3​ ) to ensure no isobaric interferences exist at the 6.3 ppm or 1.0–4.5 ppm integration ranges. Self-Validation: The baseline must be perfectly flat in these regions.

  • Gravimetric Preparation: Using a microbalance (calibrated daily), accurately weigh ~10.0 mg of Ethyl 5-cyclopropylisoxazole-4-carboxylate and ~5.0 mg of traceable Maleic Acid (CRM grade) into the same vial. Causality: qNMR is highly sensitive to gravimetric precision; weighing errors directly translate to purity errors.

  • Relaxation Delay ( D1​ ) Optimization: Determine the longitudinal relaxation time ( T1​ ) using an inversion-recovery experiment. Set the D1​ delay to ≥5×T1​ of the slowest relaxing proton. Causality: Failing to allow full relaxation (99.3% recovery at 5×T1​ ) will artificially skew the integration ratio, leading to an inaccurate purity calculation.

  • Acquisition & Integration: Acquire the 1H NMR spectrum (minimum 64 scans for high signal-to-noise). Integrate the Maleic acid singlet and the analyte's ethyl quartet.

  • Calculation: Compute absolute purity using the molar ratio equation, factoring in the molecular weights and number of contributing protons.

Protocol B: Trace Impurity Profiling via HPLC-DAD

Objective: Identify and quantify trace organic impurities to establish a mass balance purity value (100% - impurities). Causality & Column Selection: A C18 reverse-phase column is utilized with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of any residual acidic starting materials, ensuring sharp peak shapes and preventing tailing that could obscure closely eluting regioisomeric impurities.

Step-by-Step Workflow:

  • Resolution Check (Self-Validation): Inject a system suitability mixture containing the analyte and a known related substance (e.g., ethyl 3-cyclopropyl-3-oxopropanoate). Validation Criteria: Chromatographic resolution ( Rs​ ) must be >1.5 . If Rs​<1.5 , the gradient must be flattened.

  • Sample Preparation: Dissolve the candidate standard in the initial mobile phase to a concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • DAD Spectral Mapping: Run the gradient method and utilize the Diode Array Detector (DAD) to extract UV spectra across the main peak. Causality: By analyzing the spectral angle across the peak's leading edge, apex, and tail, we verify peak homogeneity. If the UV spectrum shifts, a hidden co-eluting impurity is present.

  • Quantification: Calculate the area percent of all peaks 0.05% (LOQ threshold). The mass balance purity is calculated as 100% minus the sum of these trace impurities.

Conclusion

By reconciling the absolute molar purity obtained from qNMR with the trace impurity profile generated by HPLC-DAD, laboratories can confidently certify Ethyl 5-cyclopropylisoxazole-4-carboxylate reference standards. When the variance between the qNMR purity and the HPLC mass balance purity is <0.5% , the standard is deemed fully validated and traceable for rigorous regulatory submissions.

References

  • Source: ResolveMass Laboratories Inc.
  • A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs.
  • Quantitative NMR (qNMR) vs.
  • Almac Voice: QNMR for Assay Analysis of Active Ingredients and Impurities Source: Almac Group URL
  • Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment Source: Analytical Chemistry - ACS Publications URL

Sources

Validation

Cross-Validation of In Vitro Assay Results for Ethyl 5-cyclopropylisoxazole-4-carboxylate: A Comparative Guide for Drug Discovery Professionals

In the landscape of early-stage drug discovery, the reliability and reproducibility of in vitro data form the bedrock upon which successful lead optimization campaigns are built. For novel chemical entities such as Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of early-stage drug discovery, the reliability and reproducibility of in vitro data form the bedrock upon which successful lead optimization campaigns are built. For novel chemical entities such as Ethyl 5-cyclopropylisoxazole-4-carboxylate (ECI-4C), a robust understanding of its biological activity, potency, and potential off-target effects is paramount. This guide provides a comprehensive framework for the cross-validation of in vitro assay results for ECI-4C, with a focus on ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including herbicidal, antifungal, and anticancer properties.[1][2] Notably, derivatives of 5-cyclopropylisoxazole-4-carboxylic acid have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway and a validated target for herbicides.[3][4] This guide will use the context of HPPD inhibition as the primary assay for ECI-4C, while also incorporating a secondary, orthogonal assay to assess broader cytotoxic effects, thereby providing a more complete biological profile of the compound.

The Imperative of Cross-Validation in Preclinical Research

Cross-validation of in vitro assays is not merely a confirmatory step but a critical component of a robust hit-to-lead process. It serves to mitigate the risks of false positives and negatives, which can arise from assay-specific artifacts, and to provide a more holistic understanding of a compound's biological activity. By employing multiple, mechanistically distinct assays, we can gain greater confidence in the observed effects and make more informed decisions as we advance a compound through the discovery pipeline.

This guide will focus on two key in vitro assays:

  • Primary Assay: A biochemical HPPD enzyme inhibition assay to determine the direct inhibitory potential of ECI-4C on its putative target.

  • Secondary (Orthogonal) Assay: A cell-based MTT proliferation assay to assess the general cytotoxicity of ECI-4C and to evaluate its selectivity index.

The following sections will detail the experimental protocols for these assays, present a framework for data comparison and interpretation, and discuss the importance of establishing a self-validating system for your in vitro studies.

Data Presentation: A Comparative Overview

Table 1: In Vitro HPPD Enzyme Inhibition

CompoundIC₅₀ (µM)Hill Slope
ECI-4C1.5 ± 0.2-1.10.98
Isoxaflutole (Control)0.8 ± 0.1-1.00.99

Table 2: In Vitro Cytotoxicity (MTT Assay) in HEK293 Cells

CompoundCC₅₀ (µM)
ECI-4C> 50
Doxorubicin (Control)0.5 ± 0.05

Table 3: Selectivity Index

CompoundSelectivity Index (CC₅₀ / IC₅₀)
ECI-4C> 33.3

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPPD inhibition and MTT assays.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human HPPD.

Materials:

  • Recombinant Human HPPD Enzyme

  • 4-Hydroxyphenylpyruvic acid (HPPA) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test Compound (ECI-4C) and Positive Control (Isoxaflutole)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 310 nm

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations (typically a serial dilution). Include wells for a positive control (e.g., Isoxaflutole) and a negative control (vehicle only).

  • Add the HPPD enzyme to all wells except the blank.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the HPPA substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Measure the absorbance at 310 nm, which corresponds to the formation of the product, homogentisic acid.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Human Embryonic Kidney (HEK293) cells (or another suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compound (ECI-4C) and Positive Control (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in an incubator.

  • Prepare serial dilutions of the test compound and positive control in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells for a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Workflow and Rationale

To better understand the cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationship between the primary and secondary assays.

experimental_workflow cluster_primary Primary Assay: HPPD Inhibition cluster_secondary Secondary Assay: MTT Cytotoxicity cluster_analysis Cross-Validation Analysis p1 Compound Dilution p2 Enzyme & Compound Incubation p1->p2 p3 Substrate Addition p2->p3 p4 Reaction & Detection p3->p4 p5 IC50 Determination p4->p5 a1 Selectivity Index Calculation (CC50 / IC50) p5->a1 Potency s1 Cell Seeding s2 Compound Treatment s1->s2 s3 MTT Incubation s2->s3 s4 Formazan Solubilization s3->s4 s5 CC50 Determination s4->s5 s5->a1 Cytotoxicity a2 Data Interpretation & Go/No-Go Decision a1->a2

Caption: Experimental workflow for cross-validation.

logical_relationship Target Direct Target Engagement Selective Selective Compound Target->Selective High Potency (Low IC50) NonSelective Non-Selective/Toxic Compound Target->NonSelective High Potency (Low IC50) Cellular General Cellular Health Cellular->Selective Low Cytotoxicity (High CC50) Cellular->NonSelective High Cytotoxicity (Low CC50)

Caption: Logical relationship between assay outcomes.

Conclusion and Future Directions

This guide has outlined a systematic approach to the cross-validation of in vitro assay results for Ethyl 5-cyclopropylisoxazole-4-carboxylate. By integrating a target-based biochemical assay with a cell-based cytotoxicity assay, researchers can generate a more reliable and comprehensive biological profile of this novel compound. A high selectivity index, derived from a potent IC₅₀ in the HPPD assay and a high CC₅₀ in the MTT assay, would provide strong evidence for on-target activity and a favorable therapeutic window, justifying its advancement to further preclinical studies. Conversely, a low selectivity index would raise red flags about potential off-target toxicity and might necessitate further medicinal chemistry efforts to improve selectivity.

The principles and methodologies described herein are not limited to ECI-4C or HPPD inhibitors but can be adapted for the cross-validation of any small molecule in a drug discovery program. Adherence to these principles of scientific rigor and logical cross-validation is essential for making sound decisions and ultimately increasing the probability of success in the challenging endeavor of drug development.

References

  • Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. Available at: [Link].

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link].

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link].

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at: [Link].

  • Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link].

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link].

  • 4-Benzoylisoxazole derivatives and their use as herbicides. Google Patents.
  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. Available at: [Link].

Sources

Comparative

A Comparative Spectroscopic Guide to Ethyl 5-cyclopropylisoxazole-4-carboxylate and its 3-cyclopropyl Regioisomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Isoxazole derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Isoxazole derivatives, in particular, are privileged scaffolds in a multitude of biologically active molecules. The regiochemistry of substituents on the isoxazole ring can dramatically influence a compound's pharmacological and physicochemical properties. This guide provides a detailed spectroscopic comparison of two key regioisomers: ethyl 5-cyclopropylisoxazole-4-carboxylate and ethyl 3-cyclopropylisoxazole-4-carboxylate.

The Importance of Regioisomeric Differentiation

The isoxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The placement of substituents at the 3- and 5-positions is a common variable in the synthesis of isoxazole-based compounds. The electronic and steric environment of each position is distinct, leading to measurable differences in their spectroscopic signatures. For drug development professionals, confirming the correct regioisomer is a critical step in ensuring the desired biological activity and avoiding potential off-target effects.

Experimental and Predictive Methodologies

The data and predictions presented in this guide are based on well-established spectroscopic principles and analysis of published data for analogous isoxazole structures. The following sections will detail the expected spectroscopic characteristics of each isomer.

Synthesis of Isoxazole Regioisomers

The synthesis of 3,4,5-trisubstituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or an enamine, or the condensation of a β-dicarbonyl compound with hydroxylamine. The regiochemical outcome of these reactions can be influenced by the choice of starting materials and reaction conditions.

synthesis_workflow cluster_5_cyclopropyl Synthesis of 5-Cyclopropyl Isomer cluster_3_cyclopropyl Synthesis of 3-Cyclopropyl Isomer start_5 Ethyl 2-cyclopropyl-2,3-dioxopropanoate product_5 Ethyl 5-cyclopropylisoxazole-4-carboxylate start_5->product_5 Condensation hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->product_5 start_3 Ethyl 4-cyclopropyl-2,4-dioxobutanoate product_3 Ethyl 3-cyclopropylisoxazole-4-carboxylate start_3->product_3 Condensation hydroxylamine2 Hydroxylamine (NH₂OH) hydroxylamine2->product_3

General synthetic routes to the isoxazole isomers.

¹H NMR Spectroscopy: A Tale of Two Rings

The ¹H NMR spectrum provides a detailed picture of the electronic environment of the protons in a molecule. The key to differentiating the 3- and 5-cyclopropyl isomers lies in the chemical shift of the isoxazole ring proton and the protons of the adjacent cyclopropyl group.

Predicted ¹H NMR Data

Proton Ethyl 5-cyclopropylisoxazole-4-carboxylate (Predicted) Ethyl 3-cyclopropylisoxazole-4-carboxylate (Predicted) Rationale for Differentiation
Isoxazole-H~8.3-8.6 ppm (singlet)~8.5-8.8 ppm (singlet)The C3-proton in the 5-cyclopropyl isomer is expected to be slightly more shielded (upfield) compared to the C5-proton in the 3-cyclopropyl isomer due to the differing electronic effects of the adjacent oxygen and nitrogen atoms.
Cyclopropyl-CH~2.2-2.5 ppm (multiplet)~2.0-2.3 ppm (multiplet)The methine proton of the cyclopropyl group at C5 will be deshielded by the adjacent nitrogen atom, shifting it downfield relative to the cyclopropyl methine at C3, which is adjacent to the oxygen atom.
Cyclopropyl-CH₂~1.1-1.4 ppm (multiplet)~1.0-1.3 ppm (multiplet)Similar to the methine proton, the methylene protons of the cyclopropyl group at C5 will experience a greater deshielding effect from the ring nitrogen.
Ethyl-CH₂~4.3-4.5 ppm (quartet)~4.3-4.5 ppm (quartet)The chemical shift of the ethyl ester protons should be very similar in both isomers as they are insulated from the direct electronic effects of the cyclopropyl group's position.
Ethyl-CH₃~1.3-1.5 ppm (triplet)~1.3-1.5 ppm (triplet)The chemical shift of the ethyl ester protons should be very similar in both isomers.

Expertise in Action: Interpreting the Shifts

The electronegativity of the nitrogen atom in the isoxazole ring plays a crucial role in deshielding adjacent protons. In the 5-cyclopropyl isomer, the cyclopropyl group is attached to a carbon (C5) that is alpha to the nitrogen atom. This proximity leads to a downfield shift for the cyclopropyl protons compared to the 3-cyclopropyl isomer, where the cyclopropyl group is at C3, adjacent to the oxygen atom. This subtle but significant difference is a key diagnostic tool for distinguishing between the two regioisomers.

¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the isoxazole ring carbons are particularly sensitive to the substitution pattern.

Predicted ¹³C NMR Data

Carbon Ethyl 5-cyclopropylisoxazole-4-carboxylate (Predicted) Ethyl 3-cyclopropylisoxazole-4-carboxylate (Predicted) Rationale for Differentiation
C=O (Ester)~162-165 ppm~162-165 ppmMinimal difference expected.
C3 (isoxazole)~150-153 ppm~158-162 ppmThe C3 carbon in the 5-cyclopropyl isomer is deshielded by the adjacent nitrogen. Conversely, in the 3-cyclopropyl isomer, this is the point of attachment for the cyclopropyl group.
C4 (isoxazole)~108-112 ppm~110-114 ppmThe chemical shift of C4 is influenced by the substituents at C3 and C5.
C5 (isoxazole)~170-174 ppm~165-169 ppmIn the 5-cyclopropyl isomer, C5 is the point of attachment for the cyclopropyl group and is significantly deshielded. In the 3-cyclopropyl isomer, C5 is a protonated carbon.
Cyclopropyl-CH~8-12 ppm~6-10 ppmThe cyclopropyl carbons will show slight differences based on their proximity to the ring heteroatoms.
Cyclopropyl-CH₂~8-12 ppm~6-10 ppmThe cyclopropyl carbons will show slight differences based on their proximity to the ring heteroatoms.
Ethyl-CH₂~61-63 ppm~61-63 ppmMinimal difference expected.
Ethyl-CH₃~14-15 ppm~14-15 ppmMinimal difference expected.

Trustworthiness Through Causality:

The most significant and reliable difference in the ¹³C NMR spectra will be the chemical shifts of the isoxazole ring carbons, C3 and C5. In the 5-cyclopropyl isomer, C5 will be a quaternary carbon at a significantly downfield position due to the attachment of the cyclopropyl group and its proximity to the nitrogen. In contrast, for the 3-cyclopropyl isomer, C3 will be the substituted quaternary carbon, and its chemical shift will be influenced by the adjacent oxygen. This provides an unambiguous method for assigning the correct regioisomeric structure.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. While the IR spectra of the two isomers are expected to be broadly similar due to the presence of the same functional groups (ester, isoxazole, cyclopropyl), subtle differences in the fingerprint region can be diagnostic.

Predicted Key IR Absorptions

Functional Group Approximate Wavenumber (cm⁻¹) Expected in Both Isomers? Notes
C=O Stretch (Ester)1720-1740YesA strong, sharp absorption characteristic of the ester carbonyl group.
C=N Stretch (Isoxazole)1600-1650YesPart of the isoxazole ring stretching vibrations.
C=C Stretch (Isoxazole)1550-1600YesPart of the isoxazole ring stretching vibrations.
C-O-C Stretch (Ester)1200-1300YesStrong absorptions associated with the ester linkage.
Cyclopropyl C-H Stretch~3100YesA weak to medium absorption, often appearing as a shoulder on the main alkyl C-H stretching bands.
Ring Vibrations (Fingerprint)800-1500YesThe precise pattern of absorptions in this region will be unique to each isomer and can serve as a "fingerprint" for identification when compared to a reference spectrum.

The differentiation of the isomers based solely on IR spectroscopy can be challenging without reference spectra. However, computational predictions of the vibrational frequencies can aid in assigning the subtle differences in the fingerprint region.

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The two isomers will have the same molecular weight, but their fragmentation patterns may differ due to the different substitution on the isoxazole ring.

Predicted Fragmentation

Both isomers are expected to show a molecular ion peak (M⁺) corresponding to their molecular weight. Key fragmentation pathways for isoxazoles often involve cleavage of the N-O bond and subsequent rearrangements.

fragmentation_pathway cluster_path1 Pathway A (Loss of ethoxy radical) cluster_path2 Pathway B (Ring Cleavage) M Molecular Ion (M⁺) M_minus_OEt [M - OEt]⁺ M->M_minus_OEt azirine Azirine Intermediate M->azirine N-O bond cleavage fragments Further Fragments azirine->fragments

Generalized fragmentation pathways for isoxazole esters.

The relative abundance of fragment ions resulting from the cleavage of the cyclopropyl group or rearrangements involving the isoxazole ring may differ between the two isomers, providing another layer of evidence for structural confirmation. For instance, the initial cleavage of the bond between the cyclopropyl group and the isoxazole ring might be more or less favorable depending on its position at C3 or C5.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of ethyl 5-cyclopropylisoxazole-4-carboxylate and its 3-cyclopropyl regioisomer requires a comprehensive analysis of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most definitive and readily interpretable data for distinguishing these isomers, IR and MS provide valuable confirmatory information.

By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and the influence of molecular structure on the resulting spectra, researchers can confidently assign the correct structure to their synthesized compounds. This guide serves as a practical framework for this analytical process, empowering scientists in their pursuit of novel chemical entities.

References

  • Note: As direct experimental data for the target compounds was not found, this reference list includes authoritative sources on spectroscopic methods and data for rel
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • PubChem, National Center for Biotechnology Information. (A public database of chemical substances and their biological activities). [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-Cyclopropylisoxazole-4-carboxylate

Part 1: Hazard Assessment and Immediate Safety Precautions Understanding the potential hazards of a compound is the bedrock of its safe management. Based on analogous chemical structures, we can construct a presumed haza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of a compound is the bedrock of its safe management. Based on analogous chemical structures, we can construct a presumed hazard profile for Ethyl 5-cyclopropylisoxazole-4-carboxylate. The isoxazole ring system and the ethyl ester functional group suggest potential for irritation and toxicity.[5][6][7][8]

Presumed Hazard Rationale and Basis Immediate Action Required
Eye Irritation Isoxazole and carboxylate ester analogs are frequently classified as serious eye irritants.[5][7][9]Wear chemical safety goggles with side shields at all times.[10][11] If handling large quantities or there is a significant splash risk, a face shield should be worn in addition to goggles.[11][12]
Skin Irritation / Sensitization Structurally similar compounds are known to cause skin irritation.[5] Some oxazole derivatives may cause allergic skin reactions.[7][13]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][14] Ensure gloves are inspected before use and disposed of immediately upon suspected contamination.[12]
Respiratory Irritation While likely having low volatility, aerosols or dust of the compound may cause respiratory irritation.[9]All handling of the compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11][15]
Toxicity (Ingestion/Inhalation) Harmful if swallowed is a common classification for related functionalized heterocycles.[5]Do not eat, drink, or smoke in laboratory areas.[12] Wash hands thoroughly after handling.[9]
Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before beginning any procedure that involves handling or generating waste of Ethyl 5-cyclopropylisoxazole-4-carboxylate, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields.[10][11]

  • Hand Protection: Nitrile or other chemically-resistant gloves.[10] Never reuse disposable gloves.[12]

  • Body Protection: A long-sleeved laboratory coat.[10][14]

  • Footwear: Closed-toe shoes are required for all laboratory work.[14][15]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste .[10] Under no circumstances should it or its solutions be disposed of down the sewer system or in regular trash.[10][16]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[16][17]

  • Solid Waste: Collect pure solid compound, contaminated weighing papers, pipette tips, and grossly contaminated disposable PPE (e.g., gloves) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[1][10]

  • Liquid Waste: Collect solutions containing Ethyl 5-cyclopropylisoxazole-4-carboxylate in a separate, chemically resistant (e.g., glass or polyethylene) container designated for halogen-free organic solvent waste.[1][10][18] Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizers.[4][17]

  • Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated sharps container.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.[19]

  • Compatibility: The container must be chemically compatible with the waste. The original product container, if in good condition, is often a suitable choice.[10][16]

  • Integrity: Containers must be in good condition, free from cracks or deterioration, and have a secure, screw-top lid to prevent leaks.[10][16][19]

  • Headspace: Leave at least 10% of the container volume as empty headspace to accommodate vapor expansion.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a safety imperative.[4][14][17] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[19]

  • The full chemical name: "Ethyl 5-cyclopropylisoxazole-4-carboxylate" and any other components in the waste stream.[4]

  • The approximate percentage or concentration of each component.[4][17]

  • Relevant hazard information (e.g., "Irritant").

  • The date accumulation began.

Step 4: On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[16][19]

  • Location: Store the waste container at or near the point of generation.[16]

  • Secondary Containment: All liquid waste containers must be placed in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[16][17]

  • Closure: Keep waste containers closed at all times except when adding waste.[10][17][19]

Step 5: Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: When the container is full or waste needs to be removed, contact your institution's EHS department to schedule a pickup.[1][3]

  • Licensed Contractor: The EHS department will arrange for the waste to be transported and disposed of by a licensed and approved hazardous waste disposal facility.[9][10][13][20]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the area and alert nearby colleagues.[10][21]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[10][22]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Part 1.[21]

  • Contain: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10][21][22] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10] Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for disposal through your EHS department.[10]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of Ethyl 5-cyclopropylisoxazole-4-carboxylate waste.

DisposalWorkflow cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Labeling & Storage cluster_3 Phase 4: Final Disposal A Waste Generated (Ethyl 5-cyclopropylisoxazole-4-carboxylate) B Characterize as Hazardous Waste A->B C Solid or Liquid? B->C D_solid Collect in Solid Hazardous Waste Container C->D_solid Solid D_liquid Collect in Liquid (Halogen-Free Organic) Container C->D_liquid Liquid E Label Container Correctly (Name, Hazards, Date) D_solid->E D_liquid->E F Store in Designated SAA with Secondary Containment E->F G Container Full or Removal Needed? F->G G->F No H Contact EHS for Pickup G->H Yes I Disposal by Licensed Waste Contractor H->I

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyclopropylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyclopropylisoxazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.